molecular formula C5H3BrClNO B1331433 3-Bromo-4-chloropyridine 1-oxide CAS No. 99839-30-2

3-Bromo-4-chloropyridine 1-oxide

Cat. No.: B1331433
CAS No.: 99839-30-2
M. Wt: 208.44 g/mol
InChI Key: BHIIQGLVEGETEL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropyridine 1-oxide is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-3-8(9)2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIIQGLVEGETEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1Cl)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355741
Record name 3-bromo-4-chloropyridine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-30-2
Record name 3-bromo-4-chloropyridine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-4-chloropyridine 1-oxide: An In-Depth Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of 3-Bromo-4-chloropyridine 1-oxide, a pivotal heterocyclic compound in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, and applications, emphasizing the scientific rationale behind its utility.

Core Molecular Attributes: Structure and Weight

This compound is a pyridine derivative distinguished by the presence of a bromine atom at the 3-position, a chlorine atom at the 4-position, and an N-oxide functional group.[1] This unique arrangement of substituents significantly influences its chemical reactivity and makes it a versatile intermediate.[1]

Molecular Structure and Data

The foundational structure is a pyridine ring where the nitrogen atom is oxidized. This N-oxide group, combined with the halogen substituents, creates a molecule with distinct electronic properties valuable in complex organic transformations.[1]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of key properties is provided below for quick reference.

PropertyValue
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol [2][3][4][5][6]
CAS Number 99839-30-2[1][2][3][5][7]
Appearance Colorless to pale crystalline solid[5][6]
Purity ≥98%[5][6]
Solubility Soluble in water and ethanol[5][6]

Synthesis and Reactivity Insights

The synthesis of this compound is a critical aspect of its utility. The presence of the N-oxide group is key, as it enhances reactivity and selectivity in various chemical reactions.[1]

Synthetic Pathway Overview

A common synthetic route involves the oxidation of a corresponding pyridine derivative.[8] For instance, 3-bromo-4-nitropyridine can be treated with hydrochloric gas in methanol to yield 3-bromo-4-chloro-pyridine-N-oxide.[2] The reaction mixture is typically stirred for several hours, followed by solvent evaporation and extraction to isolate the final product.[2]

synthesis_workflow cluster_synthesis General Synthesis Workflow Start 3-Bromo-4-nitropyridine in Methanol Step1 Bubble with dry HCl gas (0-5°C) Start->Step1 Step2 Stir at ambient temperature (6-8 hours) Step1->Step2 Step3 Evaporate solvent Step2->Step3 Step4 Aqueous NaOH workup & Dichloromethane extraction Step3->Step4 End This compound Step4->End

Caption: A generalized workflow for the synthesis of this compound.

Reactivity Profile

The molecule's reactivity is characterized by the electrophilic sites created by the halogen substituents and the enhanced reactivity due to the N-oxide group.[1] This makes it suitable for a variety of transformations, including:

  • Cross-coupling reactions such as Suzuki and Buchwald-Hartwig.[1]

  • Regioselective halogen exchange .[1]

  • Nucleophilic substitution , particularly at the 4-position.

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, standardized analytical methods are employed.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the structural integrity of the compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the substance in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Obtain the proton NMR spectrum using a standard NMR spectrometer.

  • Analysis: The resulting spectrum for 3-bromo-4-chloro-pyridine-N-oxide in DMSO-d₆ is expected to show characteristic peaks, such as a singlet at approximately 8.75 ppm, a doublet at around 8.24 ppm, and another doublet at about 7.71 ppm.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound.

  • Data Acquisition: Obtain the IR spectrum.

  • Analysis: The spectrum should reveal characteristic absorption bands corresponding to the various bonds within the molecule, such as those in the aromatic ring and the N-oxide group.[2]

Applications in Drug Discovery and Development

This compound is a valuable building block in the pharmaceutical industry due to its versatile chemical handles.[1]

Role as a Pharmaceutical Intermediate

This compound is widely utilized in the synthesis of active pharmaceutical ingredient (API) precursors and in the construction of complex heterocyclic frameworks for medicinal chemistry.[1][5] Its halogenated structure is ideal for creating tailored molecular architectures for new drug candidates.[1]

Utility in Organic Synthesis Research

Researchers leverage this compound for:

  • Developing novel pyridine-based drug molecules.[1]

  • Studying regioselective reactions.[1]

  • Synthesizing advanced N-oxide derivatives.[1]

The differential reactivity of the bromine and chlorine atoms provides synthetic flexibility for a wide range of organic transformations.[1]

application_logic cluster_applications Application Logic in Drug Development Start This compound Path1 Pharmaceutical Intermediate Start->Path1 Path2 Organic Synthesis Research Start->Path2 Outcome1 API Precursors & Heterocyclic Frameworks Path1->Outcome1 Outcome2 Novel Drug Molecules & Reaction Studies Path2->Outcome2

Caption: Logical flow of applications for this compound.

References

  • Srini Chem. (n.d.). This compound (99839-30-2) Manufacturers Hyderabad. Retrieved from [Link]

  • Srini Chem. (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2023, August 26). This compound | CAS#:99839-30-2. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 Bromo 4 Chloropyridine 1 Oxide Powder. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 Bromo 4 Chloropyridine 1 Oxide Powder. Retrieved from [Link]

  • Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloropyridine 1-oxide: Routes, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 3-Bromo-4-chloropyridine 1-oxide

In the landscape of modern organic synthesis, this compound (CAS No. 99839-30-2) has emerged as a pivotal heterocyclic intermediate.[1][2][3] Its unique structural arrangement, featuring a pyridine N-oxide moiety and two distinct halogen substituents, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and highlighting its significance in the development of pharmaceuticals and agrochemicals.[1][3] The strategic placement of the bromine and chlorine atoms, coupled with the activating effect of the N-oxide group, allows for a range of selective chemical transformations, making it an indispensable tool for researchers and professionals in drug discovery and fine chemical synthesis.[1][3]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of this compound, along with its safety profile, is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₅H₃BrClNO[2][3]
Molecular Weight 208.44 g/mol [3]
Appearance Off-white crystalline solid
Melting Point 147-149 °C
Boiling Point 378.0 ± 22.0 °C at 760 mmHg[3]
Flash Point 182.4 ± 22.3 °C[3]
Density 1.8 ± 0.1 g/cm³[3]
CAS Number 99839-30-2[1][2][3]

Safety Information: As with all halogenated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Strategic Synthesis Pathways

Several synthetic routes to this compound have been reported, each with its own set of advantages and considerations. This section will explore the most prominent and practical approaches.

Route 1: From 3-Bromo-4-nitropyridine

This is a widely utilized and efficient method for the synthesis of this compound. The overall transformation involves the conversion of the nitro group at the 4-position to a chloro group, followed by N-oxidation of the pyridine ring.

Synthesis_Route_1 3-Bromo-4-nitropyridine 3-Bromo-4-nitropyridine 3-Bromo-4-chloropyridine 3-Bromo-4-chloropyridine 3-Bromo-4-nitropyridine->3-Bromo-4-chloropyridine HCl, Methanol This compound This compound 3-Bromo-4-chloropyridine->this compound m-CPBA or H₂O₂/AcOH

Caption: Synthesis of this compound from 3-Bromo-4-nitropyridine.

Mechanism and Rationale:

The conversion of the 4-nitro group to a 4-chloro group is a critical step. While the precise mechanism is not always explicitly detailed in literature, it is understood to proceed through a nucleophilic aromatic substitution (SNAr) pathway, facilitated by the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen. The use of dry hydrochloride gas in methanol is a key aspect of this transformation. The acidic conditions likely protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack. The chloride ions from HCl act as the nucleophile, displacing the nitro group.

The subsequent N-oxidation of the 3-bromo-4-chloropyridine intermediate is a standard transformation in pyridine chemistry. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

Detailed Experimental Protocol (Route 1):

Step 1: Synthesis of 3-Bromo-4-chloropyridine

  • In a well-ventilated fume hood, dissolve 3-bromo-4-nitropyridine (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Bubble dry hydrochloride gas through the stirred solution for 1-2 hours.

  • Allow the reaction mixture to warm to ambient temperature and stir for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Carefully dilute the residue with a 20% aqueous solution of sodium hydroxide and extract with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 3-bromo-4-chloropyridine.

Step 2: Synthesis of this compound

  • Dissolve the 3-bromo-4-chloropyridine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or chloroform.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the solution, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.

  • After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound as an off-white solid.

Route 2: From 4-Chloropyridine 1-oxide

An alternative and convergent approach involves the direct bromination of commercially available 4-chloropyridine 1-oxide. This route has the advantage of starting from a more advanced intermediate.

Synthesis_Route_2 4-Chloropyridine 1-oxide 4-Chloropyridine 1-oxide This compound This compound 4-Chloropyridine 1-oxide->this compound Brominating Agent (e.g., NBS, Br₂)

Caption: Synthesis via bromination of 4-Chloropyridine 1-oxide.

Mechanism and Rationale:

The N-oxide functionality in 4-chloropyridine 1-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 3-positions. The directing effect of the substituents (chloro and N-oxide) will determine the regioselectivity of the bromination. The chloro group is an ortho-, para-director but deactivating, while the N-oxide group strongly directs to the 2- and 4-positions. In this case, the 4-position is blocked by the chloro group. The electron-donating character of the N-oxide through resonance will favor electrophilic attack at the 2- and 3-positions. The steric hindrance at the 2-position, adjacent to the N-oxide, often leads to preferential substitution at the 3-position.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) in the presence of an acid catalyst or elemental bromine in a suitable solvent. The choice of reaction conditions is crucial to control the regioselectivity and prevent over-bromination.

Detailed Experimental Protocol (Route 2):

  • To a solution of 4-chloropyridine 1-oxide (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add the brominating agent (e.g., NBS or Br₂, 1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction mixture to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Route 3: From 3-Aminopyridine (via Sandmeyer Reaction)

A more classical, multi-step approach can be envisioned starting from 3-aminopyridine. This route involves diazotization of the amino group followed by a Sandmeyer reaction to introduce the bromine atom, subsequent chlorination, and final N-oxidation.

Synthesis_Route_3 3-Aminopyridine 3-Aminopyridine 3-Bromopyridine 3-Bromopyridine 3-Aminopyridine->3-Bromopyridine 1. NaNO₂, HBr 2. CuBr 3-Bromo-4-chloropyridine 3-Bromo-4-chloropyridine 3-Bromopyridine->3-Bromo-4-chloropyridine Chlorinating Agent This compound This compound 3-Bromo-4-chloropyridine->this compound N-Oxidation

Caption: Multi-step synthesis from 3-Aminopyridine.

Mechanism and Rationale:

The initial step is the conversion of the amino group of 3-aminopyridine into a diazonium salt using sodium nitrite in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then subjected to a Sandmeyer reaction, where copper(I) bromide catalyzes the replacement of the diazonium group with a bromine atom.[4][5] This is a reliable method for introducing halogens onto an aromatic ring.[4][5]

The subsequent chlorination of 3-bromopyridine to introduce the chloro group at the 4-position can be challenging due to the deactivating nature of the bromine and the pyridine nitrogen. This step might require harsh conditions and could lead to a mixture of isomers, necessitating careful purification. Finally, the N-oxidation of the resulting 3-bromo-4-chloropyridine would be carried out as described in Route 1. Due to the multiple steps and potential for low yields and isomeric mixtures in the chlorination step, this route is generally less preferred for large-scale synthesis compared to Routes 1 and 2.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.75 (s, 1H), 8.24 (d, J = 5.1 Hz, 1H), 7.71 (d, J = 6.6 Hz, 1H).

  • ¹³C NMR: Predicted chemical shifts would show five distinct signals for the pyridine ring carbons, with the carbon atoms attached to the halogens and the N-oxide oxygen exhibiting characteristic downfield shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy (KBr): Key vibrational bands would include those for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations, and a strong band characteristic of the N-O stretching vibration (typically around 1200-1300 cm⁻¹).

Applications in Drug Development and Agrochemicals

The synthetic utility of this compound lies in its ability to serve as a versatile building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]

  • Pharmaceuticals: This intermediate is used in the synthesis of various biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting other diseases. The distinct reactivity of the bromine and chlorine atoms allows for sequential and site-selective introduction of different functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution.[1]

  • Agrochemicals: In the agrochemical sector, this compound is a precursor for the synthesis of novel herbicides and fungicides.[1][3] The pyridine N-oxide scaffold is a common feature in many modern crop protection agents.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, desired scale of production, and cost-effectiveness. As a key intermediate, its importance in the synthesis of high-value molecules for the life sciences is expected to continue to grow. Future research in this area may focus on the development of more sustainable and efficient catalytic methods for its synthesis, further enhancing its accessibility to the scientific community.

References

  • Srini Chem. (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Retrieved January 24, 2026, from [Link]

  • Srini Chem. (n.d.). This compound (99839-30-2) Manufacturers Hyderabad. Retrieved January 24, 2026, from [Link]

  • Chemsrc. (2025). This compound | CAS#:99839-30-2. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides.
  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 24, 2026, from [Link]

Sources

starting materials for 3-Bromo-4-chloropyridine 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloropyridine 1-oxide: Starting Materials and Synthetic Strategies

Introduction

This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1] Its unique electronic properties and functional group handles make it a versatile intermediate for the synthesis of complex molecular architectures with diverse biological activities.[1] The presence of bromine, chlorine, and an N-oxide group offers multiple reaction sites for further elaboration, enabling the construction of novel pharmaceutical candidates.[1] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Overview of Synthetic Pathways

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by the availability and cost of the precursors, as well as the desired scale of the synthesis. The most common strategies commence from 3-bromopyridine, 3-bromo-4-nitropyridine, or 3-bromo-4-chloropyridine.

Synthetic_Pathways cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 3-Bromopyridine 3-Bromopyridine 3-Bromo-4-chloropyridine 3-Bromo-4-chloropyridine 3-Bromopyridine->3-Bromo-4-chloropyridine Chlorination 3-Bromo-4-chloropyridine_1-oxide 3-Bromo-4-chloropyridine_1-oxide 3-Bromo-4-chloropyridine->3-Bromo-4-chloropyridine_1-oxide N-Oxidation 3-Bromo-4-nitropyridine 3-Bromo-4-nitropyridine Intermediate_A 3-Bromo-4-chloropyridine 3-Bromo-4-nitropyridine->Intermediate_A Reduction & Halogenation Target_A This compound Intermediate_A->Target_A N-Oxidation 3-Bromo-4-nitropyridine_N-oxide 3-Bromo-4-nitropyridine_N-oxide Target_B This compound 3-Bromo-4-nitropyridine_N-oxide->Target_B Nucleophilic Substitution

Figure 1: High-level overview of synthetic routes to this compound.

Route 1: Synthesis from 3-Bromo-4-chloropyridine

The most direct approach to the target molecule is the N-oxidation of commercially available 3-bromo-4-chloropyridine.[2] This method is often preferred for its simplicity and high efficiency.

Core Concept: N-Oxidation of Pyridines

The nitrogen atom in the pyridine ring is nucleophilic and can be readily oxidized to the corresponding N-oxide.[3] This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack.[3] A variety of oxidizing agents can be employed for this purpose, with the choice depending on the substrate's reactivity and the presence of other sensitive functional groups.[4]

Common Oxidizing Agents for Pyridine N-Oxidation
Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
m-Chloroperoxybenzoic acid (m-CPBA) CH₂Cl₂, 0 °C to rtHigh yields, commercially available.[4]Can be explosive, requires careful handling.
Hydrogen Peroxide in Acetic Acid H₂O₂ (30%), CH₃COOH, 70-80 °CInexpensive reagents.Can lead to side reactions if not controlled.
Sodium Perborate in Acetic Acid NaBO₃, CH₃COOHEffective for various aromatic azines.[5]May require elevated temperatures.
Urea-Hydrogen Peroxide (UHP) UHP, various solventsStable, inexpensive, and easy to handle solid.[5]Can be slower than other methods.
Sodium Percarbonate with Rhenium Catalysts Na₂CO₃·1.5H₂O₂, Re catalystMild conditions, excellent yields.[5]Requires a metal catalyst.
Experimental Protocol: N-Oxidation of 3-Bromo-4-chloropyridine with m-CPBA
  • Dissolution: Dissolve 3-bromo-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to decompose the excess peroxide.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Route 2: Synthesis from 3-Bromo-4-nitropyridine

An alternative and well-documented route involves the use of 3-bromo-4-nitropyridine as the starting material. This pathway offers a high-yielding synthesis of the target compound.

Synthetic Strategy

This route involves the conversion of the nitro group at the 4-position to a chloro group. While a direct reduction of the nitro group to an amine followed by a Sandmeyer reaction is a plausible approach, a more direct method has been reported.

Experimental Protocol: Conversion of 3-Bromo-4-nitropyridine to this compound

A detailed procedure for this transformation has been described, which appears to proceed via an intermediate that is then converted to the final product.[6]

  • Reaction Setup: To a well-stirred solution of 3-bromo-4-nitropyridine (1.0 eq) in methanol, bubble dry hydrogen chloride gas at 0-5 °C for 1-2 hours.

  • Reaction: Stir the reaction mixture at ambient temperature for 6-8 hours.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Work-up: Dilute the residue with a 20% aqueous solution of sodium hydroxide and extract with dichloromethane.

  • Purification: Wash the combined organic layers with water and dry over anhydrous sodium sulfate. Evaporation of the solvent under reduced pressure yields 3-bromo-4-chloro-pyridine-N-oxide as an off-white crystalline solid with a reported yield of over 97%.[6]

Note on Mechanism: The precise mechanism of this one-pot transformation from 3-bromo-4-nitropyridine is not explicitly detailed in the provided source. It likely involves a complex series of reactions where the nitro group is displaced or transformed, and the pyridine nitrogen is oxidized.

Route 3: Synthesis from 3-Bromopyridine

Starting from the readily available 3-bromopyridine, this route requires a two-step process: regioselective chlorination followed by N-oxidation.

Step 1: Chlorination of 3-Bromopyridine

The introduction of a chlorine atom at the 4-position of 3-bromopyridine can be challenging due to the directing effects of the existing substituents. Electrophilic aromatic substitution on pyridine is generally difficult and often requires harsh conditions. More modern approaches might involve directed metallation followed by quenching with an electrophilic chlorine source.

Step 2: N-Oxidation

Once 3-bromo-4-chloropyridine is obtained, the N-oxidation can be carried out as described in Route 1 .

Route_3_Workflow Start 3-Bromopyridine Step1 Regioselective Chlorination at C4 Start->Step1 Intermediate 3-Bromo-4-chloropyridine Step1->Intermediate Step2 N-Oxidation Intermediate->Step2 Product This compound Step2->Product

Figure 2: Workflow for the synthesis of this compound from 3-Bromopyridine.

Comparative Analysis of Synthetic Routes

RouteStarting MaterialNumber of StepsKey AdvantagesKey Challenges
1 3-Bromo-4-chloropyridine1High efficiency, direct.Availability and cost of the starting material.
2 3-Bromo-4-nitropyridine1 (one-pot)High yield, readily available starting material.The reaction mechanism is complex and may require optimization.
3 3-Bromopyridine2Inexpensive and readily available starting material.Regioselectivity of the chlorination step can be difficult to control.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the most suitable route depends on factors such as the availability of starting materials, cost, and the desired scale of production. The direct N-oxidation of 3-bromo-4-chloropyridine is the most straightforward method, while the one-pot conversion from 3-bromo-4-nitropyridine offers an excellent high-yielding alternative. For large-scale synthesis where cost is a primary driver, developing an efficient and regioselective chlorination of 3-bromopyridine could be a viable, albeit more challenging, approach. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this valuable chemical intermediate.

References

  • Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. [Link]

  • This compound (99839-30-2) Manufacturers Hyderabad - Srini Chem. [Link]

  • This compound | CAS#:99839-30-2 | Chemsrc. [Link]

  • 3 Bromo 4 Chloropyridine 1 Oxide Powder at best price in Isnapur - IndiaMART. [Link]

  • 99839-30-2 (this compound): Applications, Properties, and Industrial Importance - Srini Chem. [Link]

  • 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem. [Link]

  • Pyridine N-Oxides - Baran Lab. [Link]

Sources

chemical reactivity of 3-Bromo-4-chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of 3-Bromo-4-chloropyridine 1-oxide

Introduction: A Versatile Heterocyclic Building Block

This compound is a key heterocyclic intermediate prized by researchers in medicinal chemistry and process development for its unique and tunable reactivity.[1][2] This guide provides an in-depth exploration of its chemical behavior, focusing on the causality behind its reaction pathways. The strategic placement of two distinct halogen atoms, combined with the electronic influence of the N-oxide moiety, allows for selective functionalization, making it an invaluable scaffold for constructing complex molecular architectures.[2] It serves as a crucial starting material for active pharmaceutical ingredients (APIs) and advanced agrochemicals, where precise control over substituent placement is paramount.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 99839-30-2[1]
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [4]
Appearance Off-white crystalline solid[5]
Density 1.8 ± 0.1 g/cm³[4]
Boiling Point 378.0 ± 22.0 °C at 760 mmHg[4]
Flash Point 182.4 ± 22.3 °C[4]
Melting Point 147-149 °C[5]

Synthesis of the Core Scaffold

The most common and efficient synthesis of this compound involves the treatment of a 3-bromo-4-nitropyridine precursor. The nitro group is an effective leaving group that can be displaced by a chloride source. This transformation is a foundational step, providing high-purity material essential for subsequent, more complex reactions.

Experimental Protocol: Synthesis from 3-Bromo-4-nitropyridine

This protocol describes a robust and high-yielding procedure for the laboratory-scale synthesis of the title compound.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-4-nitropyridine (1.0 eq) in a suitable solvent such as methanol.

  • Acidification: Cool the solution to 0-5 °C and bubble dry hydrogen chloride gas through the mixture for 1-2 hours. The HCl gas serves as the chloride source and catalyzes the substitution of the nitro group.

  • Reaction: Allow the reaction mixture to stir at ambient temperature for 6-8 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Dilute the residue with a 20% aqueous solution of sodium hydroxide to neutralize excess acid.

    • Extract the product into dichloromethane (3x volumes).

  • Purification:

    • Combine the organic layers and wash with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield 3-bromo-4-chloro-pyridine-N-oxide as an off-white crystalline solid. A yield of >97% can be expected.[5]

G cluster_synthesis Synthesis Workflow start 3-Bromo-4-nitropyridine in Methanol acidification Cool to 0-5°C Bubble HCl (g) start->acidification Step 1 reaction Stir at RT 6-8 hours acidification->reaction Step 2 workup Concentrate Neutralize (NaOH) Extract (DCM) reaction->workup Step 3 purification Wash & Dry Evaporate workup->purification Step 4 product This compound purification->product Step 5

Caption: Workflow for the synthesis of this compound.

Core Chemical Reactivity: A Tale of Two Halogens

The reactivity of this compound is dominated by the interplay between the N-oxide group and the two different halogen substituents. The N-oxide is a strong electron-donating group via resonance, which activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack.[6][7][8] This electronic effect, combined with the inherent differences in the carbon-halogen bond strengths, dictates the regioselectivity of its key reactions.

G This compound This compound SNAr Nucleophilic Aromatic Substitution (at C4) This compound->SNAr  High electrophilicity at C4 (N-oxide activation) CrossCoupling Pd-Catalyzed Cross-Coupling (at C3) This compound->CrossCoupling  Weaker C-Br bond (Selective oxidative addition) Deoxygenation N-Oxide Reduction This compound->Deoxygenation  Access to parent pyridine Advanced Metalation / Halogen Dance This compound->Advanced  Reaction with strong bases

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The primary site for nucleophilic attack is the C4 position. This is a direct consequence of the powerful electron-activating nature of the N-oxide group, which significantly lowers the electron density at this position, making it highly electrophilic.[7][9] The chloride at C4 is an excellent leaving group, facilitating substitution by a wide range of nucleophiles. This reaction is analogous to the well-documented reactivity of similar 4-halopyridine N-oxides.[9][10]

Causality: The reaction proceeds through a stabilized Meisenheimer-type intermediate, where the negative charge is delocalized onto the electronegative oxygen atom of the N-oxide. This stabilization provides a low-energy pathway for substitution at C4, making it kinetically and thermodynamically favored over attack at the C3-bromo position.

Caption: Mechanism of nucleophilic aromatic substitution at the C4 position.

Regioselective Cross-Coupling at the C3-Position

While the C4 position is primed for nucleophilic attack, the C3 position is the preferred site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This remarkable regioselectivity stems from the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore undergoes oxidative addition to a Pd(0) catalyst much more readily than the stronger C-Cl bond.[13][14]

Causality: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl halide to the palladium catalyst.[12] Due to the higher reactivity of the C-Br bond, the catalyst selectively inserts at the C3 position, leaving the C4-chloro substituent intact for potential subsequent transformations. This provides a powerful strategy for sequential, site-selective functionalization.

Step-by-Step Methodology:

  • Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a solvent mixture (e.g., Dioxane/Water or Toluene/Water) and degas the mixture thoroughly with nitrogen or argon for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers, dry over a suitable drying agent, concentrate, and purify the residue by column chromatography.

G pd0 Pd(0)L₂ add Oxidative Addition (at C3-Br) pd0->add pd2 Ar-Pd(II)L₂(Br) add->pd2 trans Transmetalation (with R-B(OH)₂) pd2->trans pd2_r Ar-Pd(II)L₂(R) trans->pd2_r elim Reductive Elimination pd2_r->elim elim->pd0 Catalyst Regeneration product Product (Ar-R) elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling at the C3 position.

Advanced Reactivity: Deoxygenation and Halogen Dance

Beyond these primary transformations, the molecule can undergo other important reactions.

  • Deoxygenation: The N-oxide can be readily removed to furnish the parent 3-bromo-4-chloropyridine. This is a crucial step when the N-oxide is used as a temporary activating group to facilitate substitution at the C4 position.[8][15] Reagents like PCl₃ or treatment with zinc dust are effective for this transformation.[8]

  • Halogen Dance: In the presence of very strong, hindered bases like lithium amides (e.g., LDA), a phenomenon known as the "halogen dance" can occur.[16][17] This involves deprotonation of the pyridine ring followed by a rearrangement of the halogen atoms, driven by the formation of a more stable organometallic intermediate.[16] While less common, this pathway must be considered by researchers when planning reactions involving strong bases to avoid unexpected isomerization.

Applications in Drug Development and Agrochemicals

The ability to selectively functionalize this compound at either the C3 or C4 position makes it an exceptionally valuable building block.[2][3]

  • Pharmaceuticals: It is a precursor for synthesizing polysubstituted pyridines, a common core in many anti-inflammatory, anti-cancer, and antimicrobial agents.[3]

  • Agrochemicals: Its derivatives are used to create novel herbicides and pesticides, where the specific substitution pattern is critical for biological activity and crop safety.[3]

Safety and Handling

This compound is a chemical intermediate that should be handled with appropriate care in a laboratory setting. Based on aggregated GHS data, the parent compound, 3-bromo-4-chloropyridine, is harmful if swallowed or inhaled, and may cause skin and respiratory irritation.[18] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound presents a fascinating case study in chemical reactivity, governed by a delicate balance of electronic and steric effects. Its true synthetic power lies in its predictable and highly regioselective behavior. By understanding the underlying principles—N-oxide activation directing nucleophiles to C4 and differential bond strength enabling cross-coupling at C3—researchers can harness this molecule to efficiently construct complex and valuable chemical entities for a wide range of applications.

References

  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Retrieved January 24, 2026, from [Link]

  • 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • This compound | CAS#:99839-30-2 | Chemsrc. (n.d.). Retrieved January 24, 2026, from [Link]

  • This compound (99839-30-2) Manufacturers Hyderabad - Srini Chem. (n.d.). Retrieved January 24, 2026, from [Link]

  • 99839-30-2 (this compound): Applications, Properties, and Industrial Importance - Srini Chem. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Pyridine N-Oxides - Baran Lab. (n.d.). Retrieved January 24, 2026, from [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents. (n.d.).
  • Total Synthesis of Caerulomycin C via the Halogen Dance Reaction | Organic Letters. (n.d.). Retrieved January 24, 2026, from [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Pyridine N-oxide derivatives - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters | ACS Omega. (n.d.). Retrieved January 24, 2026, from [Link]

  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES Xin-Fang Duan* and Zhan-Bin Zhang Department of Chemistry, Beijing No. (n.d.). Retrieved January 24, 2026, from [Link]

  • Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 24, 2026, from [Link]

  • Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]

  • Pyridine-N-oxide - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). Retrieved January 24, 2026, from [Link]

  • nucleophilic aromatic substitutions - YouTube. (n.d.). Retrieved January 24, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-4-chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-chloropyridine 1-oxide is a key heterocyclic building block in modern organic synthesis, finding significant application in the development of novel pharmaceuticals and agrochemicals.[1] The presence of both bromine and chlorine substituents, coupled with the N-oxide functionality, imparts unique reactivity and selectivity to the molecule, making it a valuable intermediate for complex molecular architectures.[1] Understanding the stability profile and optimal storage conditions of this reagent is paramount for ensuring its integrity, and by extension, the success and reproducibility of synthetic campaigns. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability, data from related compounds, and best practices in laboratory and industrial settings.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

PropertyValueSource
Molecular Formula C₅H₃BrClNO[2][3]
Molecular Weight 208.44 g/mol [2]
Appearance Colorless to pale crystalline solid[2]
Purity ≥98%[2]
Solubility Soluble in water and ethanol[2]

Theoretical Stability Considerations

The inherent stability of this compound is influenced by several electronic and structural factors. Pyridine N-oxides, in general, are more reactive than their parent pyridines towards both electrophiles and nucleophiles.[4] However, the presence of electron-withdrawing substituents, such as bromine and chlorine, on the pyridine ring is known to increase the stability of the N-oxide functionality.[5] This is attributed to the inductive effect of the halogens, which reduces the electron density on the pyridine ring and, consequently, on the N-oxide oxygen atom, making it less susceptible to reduction or participation in unwanted side reactions.

The N-O bond dissociation enthalpy in pyridine N-oxides is a key indicator of their stability. For pyridine N-oxide itself, this value is in the range of 60-66 kcal/mol.[6] The presence of electron-withdrawing groups is expected to further strengthen this bond, contributing to the overall stability of this compound under recommended storage conditions.

Recommended Storage Conditions

Based on supplier recommendations and the general handling of pyridine N-oxide derivatives, the following storage conditions are advised to maintain the long-term stability of this compound:

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Lowering the temperature slows down the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, which could potentially participate in degradation pathways.
Light Protect from lightMany organic molecules, particularly those with aromatic systems, can be susceptible to photolytic degradation.
Container Tightly sealed, appropriate containerPrevents exposure to air and moisture. Glass containers are generally suitable for this solid compound.

Source: Adapted from supplier data.[2]

Potential Degradation Pathways

This compound This compound Deoxygenation Deoxygenation This compound->Deoxygenation Reduction Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Photodegradation Photodegradation This compound->Photodegradation Light Thermal Degradation Thermal Degradation This compound->Thermal Degradation Heat 3-Bromo-4-chloropyridine 3-Bromo-4-chloropyridine Deoxygenation->3-Bromo-4-chloropyridine Halogenated hydroxypyridine N-oxides Halogenated hydroxypyridine N-oxides Hydrolysis->Halogenated hydroxypyridine N-oxides Ring-opened products / Isomers Ring-opened products / Isomers Photodegradation->Ring-opened products / Isomers Dehalogenated species / Polymeric materials Dehalogenated species / Polymeric materials Thermal Degradation->Dehalogenated species / Polymeric materials

Caption: Potential degradation pathways for this compound.

  • Deoxygenation: The most probable degradation pathway for pyridine N-oxides is the reduction to the corresponding pyridine. This can be facilitated by reducing agents or certain catalytic impurities.

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, could potentially lead to the hydrolysis of the halogen substituents to form hydroxypyridine derivatives.

  • Photodegradation: Aromatic compounds can undergo rearrangement or decomposition upon exposure to UV light. For pyridine N-oxides, this can involve complex rearrangements.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the loss of halogen atoms or polymerization.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a well-designed stability study is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.

Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours.

    • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Place a known quantity of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Photostability (Solid State): Expose a thin layer of the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. A control sample (unstressed) should be analyzed concurrently.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended and accelerated storage conditions.

Objective: To evaluate the stability of this compound over an extended period under defined storage conditions.

Methodology:

  • Sample Preparation: Package samples of this compound in the proposed container-closure system.

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C (in a refrigerator).

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH (in a stability chamber).

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for appearance, purity (by a stability-indicating HPLC method), and any other relevant quality attributes.

Analytical Method for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the purity of this compound and for separating it from any potential degradation products. While a specific validated method for this compound is not publicly available, a general High-Performance Liquid Chromatography (HPLC) method for pyridine N-oxides can be adapted and validated. Due to the polar nature of pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase method with a suitable ion-pairing agent might be necessary for optimal retention and separation.[2]

Proposed HPLC Method Parameters (for development and validation):

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a HILIC column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (to be determined by UV scan)
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2–8 °C) in a tightly sealed container under an inert atmosphere and protected from light. The presence of electron-withdrawing halogen substituents likely contributes to its enhanced stability compared to unsubstituted pyridine N-oxide. Potential degradation pathways include deoxygenation, hydrolysis, and photodegradation. A comprehensive stability testing program, including forced degradation and long-term studies, is essential to fully characterize its stability profile. The use of a validated, stability-indicating HPLC method is critical for the accurate monitoring of purity and the detection of any degradation products. Adherence to these guidelines will ensure the quality and reliability of this compound for its intended applications in research and development.

References

  • Baran, P. S. (2012). Pyridine N-Oxides. The Baran Laboratory, Scripps Research. [Link]

  • CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents. (n.d.).
  • Srini Chem. (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Retrieved January 24, 2026, from [Link]

  • IndiaMART. (n.d.). 3 Bromo 4 Chloropyridine 1 Oxide Powder at best price in Isnapur. Retrieved January 24, 2026, from [Link]

  • Gawinecki, R., et al. (2007). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

  • Srini Chem. (n.d.). This compound (99839-30-2) Manufacturers Hyderabad. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]

  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. (n.d.). Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved January 24, 2026, from [Link]

  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (pBBCN) by GCHS in Brompheniramine Maleate API. [Link]

  • MDPI. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]

  • ResearchGate. (2019). HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s. [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • ResearchGate. (2019). Thermal Decomposition of Chloropicrin. [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved January 24, 2026, from [Link]

  • Journal of Visualized Experiments. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. [Link]

  • ResearchGate. (2021). Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. [Link]

  • Google Patents. (n.d.). KR20050025453A - Oxidation process for pyridine and its derivatives.
  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved January 24, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Bromo-4-chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Inherent Risks of a Versatile Heterocycle

3-Bromo-4-chloropyridine 1-oxide, a halogenated pyridine derivative, is a compound of significant interest in the realms of pharmaceutical and agrochemical research and development.[1][2] Its unique electronic structure, endowed by the presence of both bromine and chlorine substituents and an N-oxide functional group, renders it a versatile intermediate for constructing complex molecular architectures.[2] The N-oxide moiety, in particular, enhances the reactivity of the pyridine ring, making it susceptible to a range of chemical transformations.[3] This heightened reactivity, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the available safety data, handling procedures, and reactivity considerations for this compound, enabling researchers to harness its synthetic utility while minimizing associated risks.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 99839-30-2[1]
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol
Appearance Colorless to pale crystalline solid
Boiling Point 378.0 ± 22.0 °C at 760 mmHg[4]
Density 1.8 ± 0.1 g/cm³[4]
Flash Point 182.4 ± 22.3 °C[4]
Solubility Soluble in water and ethanol

Hazard Identification and GHS Classification (Inferred)

In the absence of a specific SDS for this compound, the hazard classification is inferred from its parent compound, 3-Bromo-4-chloropyridine, and related halogenated pyridines. The presence of the N-oxide group may alter the toxicological profile, and thus, a conservative approach to handling is strongly advised.

GHS Hazard Statements (based on 3-Bromo-4-chloropyridine): [5][6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Signal Word: Warning[5]

Pictograms:



Toxicological Profile: A Data-Driven Assessment of Risk

Detailed toxicological studies on this compound are not extensively published. However, by examining data for structurally similar compounds, a presumptive toxicological profile can be established to guide risk assessment.

  • Acute Toxicity: As indicated by the GHS classification of the parent compound, this compound is likely to be harmful by ingestion, skin contact, and inhalation.[6][7] Studies on o-chloropyridine have shown oral LD50 values in mice to be 100 mg/kg and dermal LD50 in rabbits to be 64 mg/kg, highlighting the potential for significant acute toxicity in this class of compounds.[8]

  • Skin and Eye Irritation: Halogenated pyridines are known irritants. Direct contact with the skin is likely to cause irritation, and contact with the eyes can lead to serious irritation.[5][9]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[5]

  • Chronic Toxicity: There is limited data on the chronic effects of this compound. Long-term exposure to related pyridines has been associated with liver and kidney effects.[8] For any new compound, it is prudent to assume the potential for long-term health effects and to minimize exposure accordingly.

Reactivity and Stability: Understanding the Chemical Behavior

The synthetic utility of this compound is intrinsically linked to its reactivity. The N-oxide group significantly influences the electronic properties of the pyridine ring, generally increasing its reactivity towards both nucleophiles and electrophiles.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine N-oxide moiety activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.[1] In the case of this compound, the 4-position is further activated by the chloro substituent. This makes the compound a valuable substrate for introducing various nucleophiles. The reactivity of pyridine N-oxides in such reactions can be several orders of magnitude higher than that of the corresponding pyridines.[3]

  • Cross-Coupling Reactions: The bromo and chloro substituents serve as handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[10]

  • Thermal Stability: While specific data for this compound is unavailable, pyridine itself is thermally stable to high temperatures.[2] However, the presence of the N-oxide and halogen substituents may lower the decomposition temperature. Thermal decomposition of halogenated pyridines can release toxic fumes, including hydrogen halides (HBr, HCl) and nitrogen oxides.[9]

  • Incompatibilities: Based on the general reactivity of pyridine N-oxides, this compound should be considered incompatible with strong oxidizing agents and strong acids.[9]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to well-defined experimental protocols is paramount when working with reactive and potentially hazardous compounds. The following sections outline best practices for the handling, storage, and emergency management of this compound.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against chemical exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Handling and Storage Protocol
  • Ventilation: All manipulations of this compound, especially handling of the solid, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Dispensing: When transferring the solid, use appropriate tools (e.g., spatulas) and avoid generating dust.

  • Inert Atmosphere: For long-term storage and to maintain purity, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[11] Recommended storage temperature is 2–8 °C.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (including respirator if powder) Alert->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect into a Sealed Container for Hazardous Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional Guidelines Decontaminate->Dispose

Caption: Step-by-step spill response protocol for this compound.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Synthesis Workflow: A Practical Example with Integrated Safety Checkpoints

The synthesis of this compound from 3-bromo-4-nitropyridine illustrates a practical application where safety considerations are paramount.[11]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start Start: 3-bromo-4-nitropyridine in Methanol Cool Cool to 0-5°C Start->Cool Add_HCl Bubble Dry HCl Gas (1-2h) [Safety: Fume Hood, Scrubber] Cool->Add_HCl Stir Stir at Ambient Temp (6-8h) Add_HCl->Stir Evaporate Evaporate Solvent (Reduced Pressure) Stir->Evaporate Dilute Dilute with 20% NaOH (aq) [Caution: Exothermic] Evaporate->Dilute Extract Extract with Dichloromethane (3x) Dilute->Extract Wash Wash with Water Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Final_Evap Evaporate Solvent Dry->Final_Evap Product Product: this compound Final_Evap->Product

Caption: Synthesis workflow for this compound with integrated safety checkpoints.

Conclusion: A Prudent Approach to a Powerful Reagent

This compound is a valuable and versatile building block for chemical synthesis. Its enhanced reactivity, a direct consequence of its unique substitution pattern and N-oxide functionality, makes it a powerful tool for the construction of novel molecules. However, this reactivity also underscores the importance of a comprehensive understanding of its potential hazards. By integrating the safety data and handling protocols outlined in this guide into their laboratory practices, researchers can confidently and safely leverage the synthetic potential of this important intermediate, paving the way for future discoveries in medicine and agriculture.

References

  • Srini Chem. (n.d.). This compound (99839-30-2) Manufacturers Hyderabad. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloropyridine. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • S. A. S. Ghozlan, M. H. Elnagdi, and H. A. F. Hassanien. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, (i), 242-268.
  • Srini Chem. (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • RSC Publishing. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 Bromo 4 Chloropyridine 1 Oxide Powder. Retrieved from [Link]

  • Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Retrieved from [Link]

  • National Toxicology Program. (n.d.). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Mastering Regioselectivity in Reactions of 3-Bromo-4-chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of advanced organic synthesis, 3-Bromo-4-chloropyridine 1-oxide has emerged as a highly valuable and versatile intermediate.[1] Its utility spans the synthesis of active pharmaceutical ingredients (APIs), the development of novel agrochemicals, and the construction of complex molecular frameworks in materials science.[1] The unique structural arrangement of two distinct halogen substituents (bromine and chlorine) combined with the electronic influence of the N-oxide functional group endows this molecule with remarkable reactivity and, crucially, predictable regioselectivity.[1]

This guide provides an in-depth exploration of the factors governing the regioselective reactions of this compound. We will dissect the mechanistic underpinnings of its reactivity in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding these principles, researchers can strategically leverage this building block to achieve desired synthetic outcomes with high precision and efficiency.

The Pillars of Reactivity: Understanding Electronic Effects

The reaction pathways of this compound are dictated by a nuanced interplay of electronic effects originating from the N-oxide group and the inherent properties of the halogen substituents.

  • The N-oxide Group: The N-oxide is a powerful modulating group. While the pyridine ring is typically electron-deficient, the N-oxide introduces significant electron density to the ring through resonance, particularly at the C2 and C4 positions.[2][3] This donation makes the ring more susceptible to electrophilic attack than pyridine itself. However, for nucleophilic substitution, the N-oxide's primary role is to strongly activate the para position (C4) and to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4]

  • Halogen Reactivity (Br vs. Cl): The two halogen atoms at the C3 and C4 positions exhibit divergent reactivity depending on the reaction type:

    • In Nucleophilic Aromatic Substitution (SNAr): The reaction is governed by the stability of the intermediate. The C4 position is highly electron-deficient due to the powerful activating effect of the para-N-oxide. Consequently, nucleophilic attack preferentially occurs at the C4 position, leading to the displacement of the chloride.

    • In Palladium-Catalyzed Cross-Coupling: This reaction is initiated by the oxidative addition of the C-X bond to a Pd(0) catalyst. The bond strength and reactivity follow the order C-I > C-Br > C-Cl. Therefore, the weaker C-Br bond at the C3 position will selectively undergo oxidative addition, leaving the C-Cl bond intact.

This predictable dichotomy in reactivity is the key to achieving regioselectivity.

Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

SNAr reactions on this compound proceed with high regioselectivity to displace the chlorine atom at the C4 position. The reaction follows a two-step addition-elimination pathway.[4] A nucleophile attacks the electron-poor C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is effectively delocalized by the N-oxide and the pyridine ring. Subsequently, the chloride ion is expelled, restoring aromaticity and yielding the 4-substituted product.

Caption: SNAr Mechanism at the C4 Position.

Protocol 1.1: Synthesis of 3-Bromo-4-(morpholino)pyridine 1-oxide

This protocol details the regioselective substitution of the C4-chloro group with morpholine.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound208.445.01.04 g
Morpholine87.1210.00.87 g (0.88 mL)
Potassium Carbonate (K₂CO₃)138.217.51.04 g
Acetonitrile (CH₃CN)--25 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.04 g, 5.0 mmol), potassium carbonate (1.04 g, 7.5 mmol), and acetonitrile (25 mL).

  • Addition of Nucleophile: Add morpholine (0.88 mL, 10.0 mmol) to the suspension at room temperature. The use of a slight excess of the amine ensures complete consumption of the starting material. Potassium carbonate acts as a base to neutralize the HCl generated in situ.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and salts and wash with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-4-(morpholino)pyridine 1-oxide.

Part 2: Regioselective Palladium-Catalyzed Cross-Coupling at the C3 Position

For cross-coupling reactions, the regioselectivity is inverted. The greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle directs functionalization exclusively to the C3 position.

Cross_Coupling_Cycle General Cross-Coupling Cycle at C3 Pd0 Pd(0)Ln PdII Ar-Pd(II)(Br)Ln Pd0->PdII Selective at C3-Br OxAdd Oxidative Addition (C-Br Bond) PdII_R Ar-Pd(II)(R)Ln PdII->PdII_R + R-[M] Transmetal Transmetalation PdII_R->Pd0 Forms C-C bond RedElim Reductive Elimination Product 3-R-4-chloropyridine 1-oxide PdII_R->Product Reactant 3-Bromo-4-chloropyridine 1-oxide Partner R-[M] (e.g., R-B(OH)2)

Caption: Selective Cross-Coupling at the C3 Position.

Protocol 2.1: Suzuki-Miyaura Coupling for C3-Arylation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and boronic acids.[5][6]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound208.442.0417 mg
4-Methoxyphenylboronic acid151.962.4365 mg
Pd(PPh₃)₄1155.560.06 (3 mol%)69 mg
Sodium Carbonate (Na₂CO₃)105.994.0424 mg
1,4-Dioxane--15 mL
Water--5 mL

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (417 mg, 2.0 mmol), 4-methoxyphenylboronic acid (365 mg, 2.4 mmol), sodium carbonate (424 mg, 4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (69 mg, 0.06 mmol).

  • Solvent Addition: Add 1,4-dioxane (15 mL) and water (5 mL). The aqueous base is crucial for activating the boronic acid to form the boronate species necessary for transmetalation.[7]

  • Heating: Heat the mixture to 90°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography (silica gel) to obtain the desired 3-(4-methoxyphenyl)-4-chloropyridine 1-oxide.

Protocol 2.2: Sonogashira Coupling for C3-Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C3 position and a terminal alkyne.[8][9]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound208.442.0417 mg
Phenylacetylene102.132.2225 mg (0.24 mL)
PdCl₂(PPh₃)₂701.900.04 (2 mol%)28 mg
Copper(I) Iodide (CuI)190.450.08 (4 mol%)15 mg
Triethylamine (Et₃N)101.19-10 mL
Tetrahydrofuran (THF), anhydrous--10 mL

Procedure:

  • Inert Atmosphere: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (417 mg, 2.0 mmol) in anhydrous THF (10 mL) and triethylamine (10 mL). The amine serves as both the base and a co-solvent.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (28 mg, 0.04 mmol) and CuI (15 mg, 0.08 mmol). The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[10]

  • Alkyne Addition: Add phenylacetylene (0.24 mL, 2.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary. Monitor by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove copper salts, followed by water (20 mL) and brine (20 mL).

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to yield 4-chloro-3-(phenylethynyl)pyridine 1-oxide.

Subsequent Transformations: Expanding Synthetic Utility

The products from these regioselective reactions are themselves valuable intermediates. The remaining functionalities can be further manipulated:

  • Deoxygenation: The N-oxide can be readily removed by treatment with reagents such as PCl₃ or through catalytic hydrogenation (H₂/Pd), providing access to the corresponding 3,4-disubstituted pyridines.

  • Further Cross-Coupling: The C-Cl bond, left intact after a C3-coupling, can be functionalized under more forcing cross-coupling conditions, allowing for a stepwise, controlled synthesis of 3,4-disubstituted pyridines.

Safety Precautions

3-Bromo-4-chloropyridine and its N-oxide derivative should be handled with care. Based on data for the parent pyridine, the compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[11] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and organic solvents carry their own specific hazards; consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

This compound is a superb example of a molecular scaffold designed for selective synthesis. The orthogonality of its reactive sites—the C4 position for nucleophilic substitution and the C3 position for palladium-catalyzed cross-coupling—provides chemists with a reliable and powerful tool. By understanding the fundamental electronic principles that govern its reactivity, researchers can confidently design synthetic routes to a vast array of complex and valuable pyridine derivatives.[1]

References

  • PubChem. 3-Bromo-4-chloropyridine. National Center for Biotechnology Information. [Link]

  • Srini Chem. 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. [Link]

  • Chemsrc. this compound. [Link]

  • ACS Publications. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • Google Patents.
  • ResearchGate. Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition. [Link]

  • ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • YouTube. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • ResearchGate. Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-4-chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Bromo-4-chloropyridine 1-oxide in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, frequently incorporated into the design of small molecule kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a cornerstone of many successful drug candidates. This compound has emerged as a particularly versatile and strategic starting material for the synthesis of such inhibitors.[2] This application note provides an in-depth guide to the synthetic utility of this reagent, detailing core strategies, step-by-step protocols, and the underlying chemical principles that make it a valuable tool for drug discovery.

The unique trifecta of functionalities in this compound—a reactive bromo substituent, a less reactive chloro substituent, and a directing N-oxide group—offers a powerful platform for controlled, regioselective diversification.[2] This allows for the sequential introduction of different molecular fragments, a key advantage in building the complex architectures required for potent and selective kinase inhibition. The N-oxide group not only modulates the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent reactions, but can also serve as a synthetic handle for further functionalization or be retained in the final molecule for its potential to improve pharmacokinetic properties or engage in additional interactions with the target protein.[3][4]

Core Synthetic Strategies: A Logic-Driven Approach

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of synthetic strategies employing this compound. The C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, than the C-Cl bond. This allows for the selective functionalization at the 3-position, while leaving the 4-position available for subsequent transformations.

A general workflow for the synthesis of a kinase inhibitor core using this compound can be visualized as a two-step process:

  • Initial C-C or C-N Bond Formation at the 3-Position: This is typically achieved via a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety, or a Buchwald-Hartwig amination to install a key aniline fragment.

  • Functionalization at the 4-Position: Following the initial coupling, the less reactive chloro group at the 4-position can be displaced by a nucleophile, often an amine, under more forcing conditions.

  • Optional Deoxygenation of the N-oxide: Depending on the desired final compound, the N-oxide can be removed in a final step.

This sequential approach provides a high degree of control over the final molecular structure, enabling the systematic exploration of the chemical space around the pyridine core to optimize for potency, selectivity, and drug-like properties.

G start This compound step1 Selective Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) at the 3-position (C-Br) start->step1 intermediate 3-Substituted-4-chloropyridine 1-oxide step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) at the 4-position (C-Cl) intermediate->step2 product_n_oxide 3,4-Disubstituted Pyridine 1-oxide (Kinase Inhibitor Core) step2->product_n_oxide step3 Deoxygenation (Optional) product_n_oxide->step3 final_product 3,4-Disubstituted Pyridine (Final Kinase Inhibitor) step3->final_product G cluster_0 Synthetic Utility cluster_1 Medicinal Chemistry Impact reactivity Modulates Ring Reactivity regioselectivity Directs Regioselectivity pharmacophore Pharmacophoric Element (H-bond acceptor) pk_properties Improves PK Properties (Solubility, Metabolism) bioactivity Potential for Inherent Bioactivity n_oxide N-Oxide Functionality n_oxide->reactivity n_oxide->pharmacophore

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 3-Bromo-4-chloropyridine 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Bench-Scale Discovery with Industrial Production

The journey of a novel therapeutic or agrochemical from a laboratory curiosity to a market-ready product is fraught with challenges, not least of which is the scalable synthesis of its core chemical scaffolds. Among these, substituted pyridine N-oxides are of paramount importance. This guide provides a detailed examination of the scale-up synthesis of 3-Bromo-4-chloropyridine 1-oxide, a versatile intermediate crucial for the development of a wide array of pharmaceuticals and agricultural chemicals.[1][2] This document moves beyond rudimentary protocols, offering a deep dive into the underlying chemical principles, process optimization strategies, and critical safety considerations that are imperative for a successful and safe scale-up campaign. The methodologies and insights presented herein are curated for researchers, chemists, and process development professionals dedicated to advancing chemical manufacturing.

Strategic Overview: The Synthetic Blueprint

The synthesis of this compound is a multi-step process that requires careful planning and execution, especially when transitioning to a larger scale. The overall strategy involves a two-step sequence starting from 3-bromo-4-chloropyridine: N-oxidation followed by considerations for further derivatization.

The Importance of the N-Oxide Moiety

The N-oxide functional group is not merely an additional synthetic step; it is a strategic modification that fundamentally alters the reactivity of the pyridine ring.[3][4] The N-O bond introduces a dipole moment, making the molecule more polar and often improving its solubility characteristics.[4] Mechanistically, the N-oxide group acts as an internal activating group, enhancing the electron density at the C2 and C4 positions, thereby facilitating electrophilic and nucleophilic substitution reactions that are otherwise challenging on the parent pyridine.[5][6]

Proposed Synthetic Pathway

The most direct and industrially viable route to this compound is the direct oxidation of the corresponding pyridine precursor.

G cluster_0 Synthetic Workflow Start 3-Bromo-4-chloropyridine Step1 N-Oxidation Start->Step1 Oxidizing Agent (e.g., m-CPBA, H₂O₂/Catalyst) Product This compound Step1->Product Derivatives Further Derivatization Product->Derivatives Cross-coupling, Nucleophilic Substitution, etc.

Figure 1: High-level workflow for the synthesis of this compound and its subsequent derivatization.

Deep Dive: N-Oxidation at Scale

The oxidation of the pyridine nitrogen is the cornerstone of this synthesis. While several methods exist, the choice of oxidant and reaction conditions is critical for a safe, efficient, and scalable process.

Mechanism of N-Oxidation with Peroxy Acids

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for N-oxidation. The reaction proceeds via a concerted mechanism where the nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.

G cluster_mechanism N-Oxidation Mechanism with m-CPBA Pyridine Pyridine Derivative (Nucleophile) TransitionState [Transition State] Pyridine->TransitionState mCPBA m-CPBA (Electrophilic Oxygen Source) mCPBA->TransitionState Product Pyridine 1-Oxide TransitionState->Product Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

Figure 2: Simplified representation of the N-oxidation mechanism.

Reagent Selection for Scale-Up
Reagent ClassLaboratory Scale ChoiceScale-Up RecommendationRationale for Scale-Up Choice
Oxidant m-CPBAHydrogen Peroxide (H₂O₂) with a catalyst (e.g., methyltrioxorhenium) or Acetic Acidm-CPBA is expensive and can pose thermal stability risks on a large scale.[7][8] H₂O₂ is a cheaper, more atom-economical oxidant, and its combination with a catalyst can provide high yields.[3]
Solvent Dichloromethane (DCM), ChloroformToluene, Ethyl Acetate, or Acetic AcidChlorinated solvents are often avoided in large-scale production due to environmental and health concerns. Toluene and ethyl acetate are common industrial solvents with favorable boiling points for reflux and subsequent removal.
Process Safety Considerations for N-Oxidation
  • Exothermicity: The N-oxidation reaction is exothermic. On a large scale, this can lead to a rapid temperature increase and potential runaway reactions. The addition of the oxidant must be carefully controlled, and efficient cooling of the reactor is paramount.

  • Peroxide Instability: Concentrated hydrogen peroxide can be explosive. It is crucial to use appropriate concentrations and to ensure that the reaction mixture does not contain incompatible materials that could catalyze its decomposition.

  • By-product Removal: The work-up procedure must effectively remove the acidic by-products. For m-CPBA, this involves a basic wash.[9] For H₂O₂/acetic acid, neutralization and extraction are required.

Halogenation Strategies for Pyridine N-Oxides

While the target molecule is already halogenated, further halogenation of the pyridine N-oxide ring is a common subsequent step for creating more complex derivatives. The N-oxide group directs electrophilic halogenation primarily to the 4-position, and under certain conditions, to the 2-position.[10]

Mechanism of Electrophilic Bromination

Electrophilic brominating agents, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), are used to introduce a bromine atom onto the electron-rich pyridine N-oxide ring.

G cluster_bromination Electrophilic Bromination Workflow Start Pyridine 1-Oxide Step1 Activation with Electrophilic Bromine Source (e.g., NBS, Br₂) Start->Step1 Intermediate Sigma Complex (Cationic Intermediate) Step1->Intermediate Step2 Deprotonation Intermediate->Step2 Product Brominated Pyridine 1-Oxide Step2->Product

Figure 3: Key steps in the electrophilic bromination of a pyridine N-oxide.

Safety Considerations for Large-Scale Bromination
  • Handling of Elemental Bromine: Elemental bromine is highly corrosive, toxic, and volatile.[11][12] Its use on an industrial scale requires specialized handling equipment, including closed systems and scrubbers to neutralize any released vapors.

  • NBS Safety: While often considered a safer alternative to Br₂, NBS can also pose hazards. Runaway reactions have been reported, particularly with certain solvents like 2-methyltetrahydrofuran (2-MeTHF).[13] A thorough thermal hazard assessment is essential.

  • In-situ Generation of Bromine: A safer approach for large-scale bromination is the in-situ generation of bromine from more stable precursors, such as reacting an oxidant with a bromide salt.[14][15] This avoids the storage and handling of large quantities of elemental bromine.

Detailed Scale-Up Protocol: Synthesis of this compound

This protocol is designed for a 1 kg scale synthesis and should be adapted based on a thorough risk assessment and the specific equipment available.

4.1. Materials and Equipment

Reagents Grade Quantity Molar Eq.
3-Bromo-4-chloropyridine>98%1.00 kg1.00
Acetic AcidGlacial5.0 L-
Hydrogen Peroxide35% aq. solution0.58 L1.20
Sodium SulfiteAnhydrousAs needed-
Sodium BicarbonateSaturated aq. solutionAs needed-
Ethyl AcetateReagent Grade~10 L-
BrineSaturated aq. solution~2 L-
Sodium SulfateAnhydrousAs needed-
  • Equipment: 20 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), and a bottom outlet valve. Addition funnel. Appropriate personal protective equipment (PPE).

4.2. Step-by-Step Procedure

  • Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the vessel with nitrogen gas.

  • Charging Reagents: Charge the reactor with 3-Bromo-4-chloropyridine (1.00 kg) and glacial acetic acid (5.0 L). Begin stirring to dissolve the solid.

  • Controlled Oxidation: Cool the reaction mixture to 15-20 °C. Slowly add the 35% hydrogen peroxide solution (0.58 L) via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 30 °C. Caution: This addition is exothermic.

  • Reaction and Monitoring: After the addition is complete, slowly heat the reaction mixture to 70-75 °C and maintain for 8-12 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 10-15 °C. Prepare a solution of sodium sulfite in water and add it slowly to the reactor to quench any unreacted hydrogen peroxide. A peroxide test strip should be used to confirm the absence of peroxides.

  • Solvent Removal and Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. To the residue, add ethyl acetate (5 L) and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Caution: Gas evolution (CO₂) will occur.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2.5 L). Combine the organic layers and wash with brine (2 L).

  • Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield a colorless to pale crystalline solid.[16]

4.3. Expected Yield and Quality Control

  • Expected Yield: 85-95%

  • Appearance: Colorless to pale crystalline solid.[16]

  • Purity (HPLC): >98%

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization

Parameter Value
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol [16][17]
CAS Number 99839-30-2[2][16][17]
Appearance Colorless to pale crystalline solid[16]
Boiling Point ~378 °C at 760 mmHg[17]

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable endeavor. Success hinges on a deep understanding of the reaction mechanisms, careful selection of scalable and safe reagents, and meticulous control over reaction parameters. The protocols and insights provided in this guide are intended to serve as a robust foundation for process development. It is imperative that any scale-up activity is preceded by a comprehensive hazard analysis to ensure the safety of all personnel and the integrity of the process.

References

  • Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

  • 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Srini Chem. [Link]

  • A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • Process for the preparation of 4-chloropyridine-n-oxides.
  • Pyridine-N-oxide. Wikipedia. [Link]

  • 3-Bromo-4-chloropyridine | C5H3BrClN. PubChem. [Link]

  • This compound | CAS#:99839-30-2. Chemsrc. [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Preparation of 4-chloropyridine N-oxide. PrepChem.com. [Link]

  • 3 Bromo 4 Chloropyridine 1 Oxide Powder. IndiaMART. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]

  • BROMINE BROMINE - Safety Handbook. icl-group-sustainability.com. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • Bromine: incident management. GOV.UK. [Link]

  • Deoxygenative chlorination of pyridine N‐oxide. ResearchGate. [Link]

  • Synthesis process of pyridine-N-oxide.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • ChemInform Abstract: Regioselective Bromination of Fused Heterocyclic N-Oxides. ResearchGate. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]

  • Pyridine N-Oxide-structure. ChemTube3D. [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]

  • Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-chloropyridine 1-oxide. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work.[1] As a versatile building block, its unique electronic and structural properties, derived from its halogen substituents and the N-oxide functional group, make it invaluable for constructing complex heterocyclic frameworks in pharmaceuticals and agrochemicals.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into optimizing yield, troubleshooting common issues, and understanding the chemical principles that govern this transformation.

Core Synthesis Overview: N-Oxidation of 3-Bromo-4-chloropyridine

The most prevalent and reliable method for synthesizing this compound is the direct oxidation of the parent pyridine, 3-Bromo-4-chloropyridine.[3] The nitrogen atom in the pyridine ring acts as a nucleophile, attacking an electrophilic oxygen donor. While several oxidizing systems exist, meta-chloroperoxybenzoic acid (m-CPBA) is widely employed due to its efficacy and relatively mild reaction conditions.[4][5]

The pyridine ring is electronically deactivated by the two halogen substituents (bromine and chlorine), which makes the nitrogen lone pair less nucleophilic. This deactivation means the reaction can be slower and require more carefully controlled conditions compared to the oxidation of electron-rich pyridines.[6][7] Understanding this electronic effect is the cornerstone of troubleshooting and optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_sm Dissolve 3-Bromo-4-chloropyridine in an inert solvent (e.g., DCM) reaction_cool Cool reaction mixture (0°C) prep_sm->reaction_cool prep_reagent Prepare m-CPBA solution or weigh solid reaction_add Add m-CPBA portion-wise (Control exotherm) prep_reagent->reaction_add reaction_cool->reaction_add reaction_stir Stir at 0°C to RT (Monitor by TLC) reaction_add->reaction_stir workup_quench Quench excess oxidant (e.g., Na2SO3 wash) reaction_stir->workup_quench workup_wash Wash with base (e.g., NaHCO3) to remove m-CBA byproduct workup_quench->workup_wash workup_extract Extract with organic solvent workup_wash->workup_extract workup_dry Dry organic layer (e.g., Na2SO4) workup_extract->workup_dry workup_iso Concentrate and Isolate Product workup_dry->workup_iso

Caption: General experimental workflow for m-CPBA oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction is sluggish, and TLC analysis shows a significant amount of starting material even after an extended time. What's wrong?

This is a common issue, primarily linked to the electronically deactivated nature of the starting material and the quality of the oxidant.

Possible Causes & Solutions:

  • Degraded m-CPBA: m-CPBA is a peroxide and can degrade upon storage, especially if exposed to moisture or light.[6] A lower active peroxide content means you are adding a substoichiometric amount of oxidant.

    • Solution: Use a fresh bottle of m-CPBA or determine the activity of your current batch via iodometric titration. As a practical measure, you can add a slight excess (e.g., 1.2-1.5 equivalents) of m-CPBA from a trusted source.

  • Insufficient Temperature/Time: While the initial addition is done at 0°C to control the exotherm, the deactivated ring may require more thermal energy to react completely.

    • Solution: After the addition of m-CPBA is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is still incomplete, gentle heating (e.g., to 30-40°C in a solvent like dichloromethane) can facilitate completion. Monitor carefully by TLC to avoid byproduct formation.

  • Inappropriate Solvent: The choice of solvent can significantly influence reaction rates.

    • Solution: Chlorinated solvents like dichloromethane (DCM) or chloroform are generally effective. Protic solvents like alcohols can slow the reaction down, and ethers can also lead to longer reaction times.[6] Stick to standard, inert solvents unless you have a specific reason to change.

G problem Low Conversion / Incomplete Reaction cause1 Degraded m-CPBA problem->cause1 cause2 Sub-optimal Temperature problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 sol1 Use fresh m-CPBA or titrate for activity cause1->sol1 Solution sol2 Allow reaction to warm to RT or apply gentle heat (30-40°C) cause2->sol2 Solution sol3 Use 1.2-1.5 equivalents of m-CPBA cause3->sol3 Solution

Caption: Logic diagram for troubleshooting low reaction conversion.

Q2: My reaction worked, but I'm struggling to remove the m-chlorobenzoic acid (m-CBA) byproduct. My final product is contaminated.

This is the most frequent purification challenge in m-CPBA oxidations. The m-CBA byproduct has similar polarity to the N-oxide product, making chromatographic separation difficult. The key is to remove it during the aqueous workup.

Solutions:

  • Standard Basic Wash: The textbook method is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] The base deprotonates the carboxylic acid (m-CBA), forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Pro-Tip: Perform multiple washes (3-4 times) rather than a single large-volume wash. Vigorous stirring is essential to ensure complete acid-base reaction at the interface of the two layers.

  • Precipitation/Filtration: If the reaction is run in a solvent where m-CBA is poorly soluble (like refluxing 1,2-dichloroethane), it may precipitate out upon cooling.[9]

    • Procedure: Cool the reaction mixture to 0°C. The m-CBA, and any unreacted m-CPBA, should precipitate. Filter the mixture, wash the solid cake with a small amount of cold solvent, and then proceed with a basic wash of the combined filtrate.[9]

  • Sulfite Wash First: Before the basic wash, it is good practice to wash the reaction mixture with a 10% aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution.[8][10] This step reduces any remaining m-CPBA to m-CBA, preventing the peroxide from contaminating the final product. A potassium iodide-starch paper test can confirm the absence of peroxides.[8]

Q3: I'm seeing a new, unidentified spot on my TLC plate and my yield is lower than expected. Could this be a side reaction?

While the N-oxidation of this substrate is generally clean, side reactions can occur under forcing conditions.

Possible Causes & Solutions:

  • Over-oxidation/Ring Opening: This is rare for electron-poor pyridines but can happen if the reaction is heated excessively or for a very prolonged period. Pyrimidines, for example, are known to be more susceptible to such side reactions.[7]

    • Solution: Adhere to the recommended temperature profile. Use TLC to monitor the reaction and stop it once the starting material is consumed. Avoid excessive heating.

  • Reaction with Solvent: While DCM is generally inert, other solvents might not be. Ensure your solvent is pure and appropriate for oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is m-CPBA the preferred oxidant over alternatives like H₂O₂/Acetic Acid?

While systems like hydrogen peroxide in acetic acid can N-oxidize pyridines, m-CPBA offers several advantages for this specific substrate.[4] It operates under milder, more controlled conditions (0°C to RT), which is crucial for preventing side reactions. H₂O₂/acid mixtures often require higher temperatures, which can be problematic. Furthermore, m-CPBA is highly selective for N-oxidation.[4]

Q2: What is the optimal stoichiometry of m-CPBA to use?

Due to the potential for degradation of the oxidant and the deactivated nature of the substrate, using a slight excess of m-CPBA is recommended.

ReagentEquivalentsRationale
3-Bromo-4-chloropyridine1.0Limiting Reagent
m-CPBA (70-77% purity)1.2 - 1.5Ensures complete conversion; compensates for oxidant purity and deactivation of the substrate.

Q3: Are there any safety concerns with m-CPBA?

Yes. m-CPBA is a strong oxidizing agent and a peroxide, meaning it is potentially explosive, especially upon shock or heating.[6][11]

  • Handling: Always wear appropriate PPE (gloves, safety glasses, lab coat).[8][12] Handle in a fume hood. Avoid contact with metals, strong acids, bases, or reducing agents.[8]

  • Storage: Store in a cool, dry, well-ventilated area, typically refrigerated (2-8°C), in its original container.[8]

  • Scale-up: The thermal instability of m-CPBA presents significant hazards on a large scale.[11] Any scale-up operations should be preceded by a thorough safety review and calorimetric studies (e.g., Differential Scanning Calorimetry) to understand the thermal risks.[11]

Q4: Can I use a different starting material to synthesize this compound?

Yes, alternative routes exist, though they are often more complex. For instance, one patented method involves the reaction of 3-bromo-4-nitropyridine with hydrochloric acid, followed by a basic workup, to yield the N-oxide product.[13] Another approach could involve the chlorination of 3-bromopyridine N-oxide. However, for most lab-scale applications, the direct oxidation of 3-Bromo-4-chloropyridine is the most straightforward and efficient method.

Detailed Experimental Protocol

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

  • 3-Bromo-4-chloropyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.3 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-chloropyridine in DCM (approx. 0.2-0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • m-CPBA Addition: Add the m-CPBA solid portion-wise over 20-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, continue stirring the reaction at 0°C for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup - Quench: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a 10% aqueous Na₂SO₃ solution to quench any excess peroxide.

  • Workup - Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 x volumes). This removes the m-chlorobenzoic acid byproduct. Check the final aqueous wash with pH paper to ensure it is basic.

  • Workup - Final Wash: Wash the organic layer with brine (1 x volume).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from acetone or an ethyl acetate/hexane mixture).

References

  • Process for the preparation of 4-chloropyridine-n-oxides. Google Patents.
  • Recent trends in the chemistry of pyridine N-oxides. Arkat USA. URL: [Link]

  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. ACS Publications. URL: [Link]

  • Synthetic method for 3-bromopyridine. Google Patents.
  • Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. URL: [Link]

  • 3-Bromo-4-chloropyridine | C5H3BrClN. PubChem. URL: [Link]

  • This compound: Applications, Properties, and Industrial Importance. Srini Chem. URL: [Link]

  • Preparation of 4-chloropyridine N-oxide. PrepChem.com. URL: [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of Nebraska-Lincoln. URL: [Link]

  • Syntheses of some pyrimidine N-oxides. Journal of Heterocyclic Chemistry. URL: [Link]

  • Synthesis process of pyridine-N-oxide. Google Patents.
  • Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. ResearchGate. URL: [Link]

  • A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. Google Patents.
  • m-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Loba Chemie. URL: [Link]

  • Workup: mCPBA Oxidation. University of Rochester Chemistry Department. URL: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. URL: [Link]

  • Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. Srini Chem. URL: [Link]

Sources

Technical Support Center: Scaling Up 3-Bromo-4-chloropyridine 1-oxide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-4-chloropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. This compound is a critical intermediate in the pharmaceutical and agrochemical industries, valued for its role in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.[1][2] However, transitioning this reaction from the laboratory bench to a larger scale presents a unique set of challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up process. The information is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your process development.

I. Reaction Overview and Key Scale-Up Considerations

The synthesis of this compound typically involves the N-oxidation of 3-bromo-4-chloropyridine.[1] While seemingly straightforward, scaling up this oxidation reaction requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Typical Reaction Scheme:

Key Scale-Up Considerations:
  • Exothermic Nature of the Reaction: The N-oxidation is often highly exothermic. Heat removal becomes a critical challenge at a larger scale, as the surface-area-to-volume ratio of the reactor decreases.[3]

  • Reagent Stability and Handling: Many common oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), have inherent stability issues that are magnified at scale.[4][5]

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and the thermal stability of the reaction mixture.

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant at a larger scale, leading to complex purification challenges.

  • Product Isolation and Purification: Isolating the final product in high purity can be complicated by the presence of unreacted starting material, oxidizing agent byproducts, and other impurities.

Below is a flowchart outlining the general workflow for scaling up the synthesis of this compound, highlighting critical decision points.

G cluster_0 Phase 1: Process Development & Safety Assessment cluster_1 Phase 2: Pilot Scale Execution cluster_2 Phase 3: Product Isolation & Purification A Reaction Scouting & Optimization (Lab Scale) B Thermal Hazard Evaluation (DSC/ARC) A->B C Reagent & Solvent Selection for Scale-Up B->C D Controlled Reagent Addition C->D Technology Transfer E In-Process Monitoring (IPC) D->E F Reaction Quench & Work-up E->F G Crystallization / Recrystallization F->G Crude Product H Filtration & Drying G->H I Final Product Analysis (Purity, Yield) H->I G A Initial Thermal Hazard Assessment (DSC/ARC) B Is the reaction highly exothermic? A->B C Implement Semi-Batch Addition B->C Yes H Proceed with Pilot Scale with Caution B->H No D Optimize Addition Rate & Cooling Capacity C->D E Consider Lower Reaction Temperature D->E I Re-evaluate Oxidizing Agent or Process D->I If cooling is insufficient F Increase Solvent Volume (Dilution) E->F G Ensure Efficient Agitation F->G G->H

Caption: Decision Tree for Thermal Risk Management in N-Oxidation Reactions.

FAQ 3: Dealing with Incomplete Conversion and Side Product Formation

Question: I'm observing a significant amount of unreacted 3-bromo-4-chloropyridine in my crude product, along with some unknown impurities. How can I improve the conversion and minimize side reactions?

Answer: Incomplete conversion and the formation of byproducts are common challenges when scaling up. These issues can arise from several factors:

  • Insufficient Oxidizing Agent: Ensure that the stoichiometry of the oxidizing agent is appropriate. A slight excess may be needed to drive the reaction to completion, but a large excess can lead to over-oxidation or other side reactions.

  • Poor Mass Transfer: In a large reactor, inefficient mixing can lead to poor contact between the reactants, resulting in incomplete conversion.

  • Reaction Time: The optimal reaction time may be different at a larger scale compared to the lab. Monitor the reaction progress using in-process controls (IPCs) like HPLC or TLC to determine the endpoint accurately.

  • Side Reactions: The N-O bond in pyridine N-oxides is relatively stable, but side reactions can still occur, especially at elevated temperatures. [6]Potential side reactions could include decomposition of the product or reactions with the solvent.

Troubleshooting Steps:

  • Optimize Stoichiometry: Carefully evaluate the molar ratio of the oxidizing agent to the starting material.

  • Improve Agitation: Ensure that the reactor's agitator is providing adequate mixing for the reaction volume.

  • IPC Monitoring: Implement regular in-process checks to track the consumption of the starting material and the formation of the product.

  • Temperature Control: Maintain a consistent and optimal reaction temperature to minimize thermal decomposition and side reactions.

  • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent unwanted oxidative side reactions.

FAQ 4: Challenges in Product Isolation and Purification

Question: My final product, this compound, is difficult to crystallize and contains residual impurities. What are the best practices for purification at scale?

Answer: Isolating a pure, crystalline product is often a bottleneck in the scale-up process. The physical properties of this compound, such as its solubility, will dictate the most effective purification strategy.

Purification Protocol - A Step-by-Step Guide:

  • Quenching the Reaction: After the reaction is complete, any excess oxidizing agent must be safely quenched. For peroxide-based oxidants, a reducing agent like sodium thiosulfate or sodium sulfite is commonly used.

  • Aqueous Work-up: An aqueous work-up is typically performed to remove water-soluble byproducts. The pH of the aqueous phase may need to be adjusted to ensure the product remains in the organic layer.

  • Solvent Selection for Crystallization:

    • Conduct solubility studies with various solvents to identify a suitable system for crystallization.

    • An ideal crystallization solvent will have high solubility for the product at elevated temperatures and low solubility at lower temperatures.

    • Consider anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product to induce precipitation.

  • Controlled Cooling: A slow and controlled cooling profile during crystallization is essential for obtaining a product with good crystal morphology and high purity. Rapid cooling can lead to the formation of small, impure crystals.

  • Filtration and Washing: The crystalline product should be filtered and washed with a cold, appropriate solvent to remove any remaining impurities.

  • Drying: The final product should be dried under vacuum at a temperature that will not cause decomposition.

III. Experimental Protocols

Protocol 1: General Procedure for N-Oxidation using Peracetic Acid (Pilot Scale)

Safety Warning: This procedure involves the use of peracetic acid, a strong oxidizing agent. All operations should be conducted behind a blast shield in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves, must be worn.

  • Reactor Setup: Charge a clean, dry, and appropriately sized glass-lined reactor with 3-bromo-4-chloropyridine and a suitable solvent (e.g., ethyl acetate).

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0-5 °C) with efficient agitation.

  • Peracetic Acid Addition: Prepare a solution of peracetic acid in a suitable solvent. Add the peracetic acid solution to the reactor via a dropping funnel or a metering pump at a slow, controlled rate, ensuring the internal temperature does not exceed the set limit.

  • Reaction Monitoring: Monitor the reaction progress by taking periodic samples for IPC analysis (e.g., HPLC).

  • Reaction Completion: Once the reaction is deemed complete, proceed with the quenching and work-up procedure.

IV. References

  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. Available at: [Link]

  • 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem. Available at: [Link]

  • 99839-30-2 (this compound): Applications, Properties, and Industrial Importance - Srini Chem. Available at: [Link]

  • This compound | CAS#:99839-30-2 | Chemsrc. Available at: [Link]

  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Organic Process Research & Development Vol. 28 No. 1 - ACS Publications. Available at: [Link]

  • Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor | Request PDF - ResearchGate. Available at: [Link]

  • CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents. Available at:

  • pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]

  • Organic Process Research & Development Vol. 28 No. 4 - ACS Publications. Available at: [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available at: [Link]

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Available at: [Link]

  • WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents. Available at:

  • Scaled Epoxidation Methods : r/Chempros - Reddit. Available at: [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - MDPI. Available at: [Link]

  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant | Request PDF - ResearchGate. Available at: [Link]

  • Preparation of 4-chloropyridine N-oxide - PrepChem.com. Available at: [Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Bromo-4-chloropyridine 1-oxide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions involving 3-bromo-4-chloropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting an initial palladium catalyst loading for coupling reactions with this compound?

A1: The initial palladium catalyst loading is a critical parameter that influences reaction efficiency, rate, and cost. For a substrate like this compound, which is a versatile intermediate in pharmaceutical and agrochemical synthesis, several factors must be considered[1]:

  • Reaction Type: Different palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have different typical catalyst loading ranges. A general starting point for many of these reactions is between 1-5 mol % of the palladium precursor.[2]

  • Substrate Reactivity: this compound possesses two different halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, allowing for regioselective coupling. This difference in reactivity can influence the required catalyst loading.

  • Ligand Choice: The nature of the phosphine or N-heterocyclic carbene (NHC) ligand plays a crucial role. Bulky, electron-rich ligands can stabilize the active palladium species and facilitate challenging coupling steps, often allowing for lower catalyst loadings.

  • Purity of Reagents: Impurities in the starting materials, solvents, or base can poison the catalyst, necessitating a higher loading to achieve full conversion. It's crucial to use high-purity reagents.

  • Reaction Scale: While catalyst loading is expressed in mol %, the absolute amount of palladium can become a significant cost factor on a larger scale. Optimization to reduce the catalyst loading is often a primary goal in process development.[2]

Q2: Should I use a Pd(0) or Pd(II) precatalyst for my coupling reaction?

A2: Both Pd(0) and Pd(II) precatalysts are commonly used and can be effective. The choice often depends on practical considerations and the specific reaction.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are generally more stable to air and moisture, making them easier to handle. They require an in situ reduction to the active Pd(0) species, which is often achieved by a phosphine ligand, an amine base, or other reducing agents present in the reaction mixture.[3]

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the active oxidation state. Using a Pd(0) source can sometimes be advantageous in preventing side reactions that may be promoted by Pd(II) species. However, they are generally more sensitive to air and require more careful handling under an inert atmosphere.[4]

For initial screening, a stable and readily available Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(dppf)Cl₂ is often a good starting point.[2]

Q3: How does the N-oxide functionality in this compound affect the coupling reaction?

A3: The N-oxide group significantly influences the electronic properties and reactivity of the pyridine ring.

  • Electronic Effects: The N-oxide is a strong electron-withdrawing group, which can activate the pyridine ring towards nucleophilic attack. In the context of cross-coupling, it can influence the rate of oxidative addition.

  • Coordination to Palladium: The oxygen atom of the N-oxide can potentially coordinate to the palladium center. This interaction can either be beneficial by stabilizing a catalytic intermediate or detrimental by leading to catalyst inhibition.[5]

  • Directing Group Potential: In some cases, the N-oxide can act as a directing group for C-H activation, although for this substrate, the reactivity of the C-Br bond is expected to dominate.[6]

It is important to be aware that the N-oxide can be reduced under certain reaction conditions, especially if reducing agents are present or if high temperatures are used for prolonged periods.

Troubleshooting Guide

Problem 1: Low or No Conversion

Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or GC-MS) shows a significant amount of unreacted this compound.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst Verify Catalyst Quality: Ensure the palladium precursor and ligand are from a reliable source and have been stored correctly. Older or improperly stored catalysts can be inactive. Optimize Pre-catalyst Activation: If using a Pd(II) source, ensure the conditions are suitable for its reduction to Pd(0). This may involve adjusting the base, solvent, or temperature.
Insufficient Catalyst Loading Increase Catalyst Loading: As a first step, try increasing the catalyst loading incrementally (e.g., from 2 mol % to 5 mol %). If this improves conversion, it suggests the initial loading was too low for the specific conditions.
Catalyst Poisoning Purify Reagents: Impurities in starting materials, solvents, or the base can deactivate the catalyst. Ensure all components are of high purity and solvents are appropriately dried and degassed. Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Ensure the reaction is set up and maintained under a rigorously inert atmosphere (e.g., nitrogen or argon).[4]
Inappropriate Ligand Screen Different Ligands: The choice of ligand is critical. If a simple ligand like PPh₃ is failing, consider more electron-rich and bulky ligands such as Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These can promote difficult oxidative addition and reductive elimination steps.
Incorrect Base or Solvent Optimize Base and Solvent: The base is crucial for the transmetalation step in many coupling reactions. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF, acetonitrile/water mixtures). The optimal combination is highly substrate-dependent.
Problem 2: Formation of Significant Side Products

Symptom: The reaction mixture contains multiple products in addition to the desired coupled product.

Possible Causes & Solutions:

Potential Side Product Likely Cause Mitigation Strategies
Homocoupling of Boronic Acid/Ester (in Suzuki reactions) High reaction temperature or presence of oxygen.Lower the reaction temperature. Ensure rigorous exclusion of air.[4] Using a Pd(0) precatalyst may also help.
Protodehalogenation (loss of Br or Cl) Presence of a hydrogen source and a strong base.Use a non-protic solvent if possible. Consider a weaker base.
Deoxygenation of the N-oxide High temperatures, prolonged reaction times, or presence of reducing agents.Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessively high temperatures.
Double Coupling (at both Br and Cl positions) Forcing reaction conditions (high temperature, high catalyst loading).To achieve selective coupling at the more reactive C-Br bond, use milder conditions (lower temperature, lower catalyst loading). If double coupling is desired, more forcing conditions will be necessary.
Problem 3: Reaction Stalls Before Completion

Symptom: The reaction proceeds initially but stops before all the starting material is consumed, even after an extended time.

Possible Causes & Solutions:

  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.[7]

    • Solution: Consider a more stable catalyst system, such as a pre-formed palladium complex with a bulky phosphine ligand.[8] Ensure the reaction temperature is not excessively high, as this can lead to catalyst decomposition.

  • Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic turnover.

    • Solution: This can be difficult to overcome. Sometimes, increasing the catalyst loading can help push the reaction to completion.

  • Change in Reaction Conditions: If the reaction generates acidic or basic byproducts, the pH of the mixture can change, affecting catalyst activity.

    • Solution: Ensure a sufficient amount of base is present to buffer the reaction mixture.

Experimental Protocols

General Procedure for a Screening Suzuki-Miyaura Coupling Reaction

This protocol is a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[4]

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %). Then, add the degassed solvent (e.g., dioxane/water 4:1, 0.2 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Workflow for Optimizing Palladium Catalyst Loading

The following workflow provides a systematic approach to finding the minimum required catalyst loading for your reaction.

G cluster_0 Phase 1: Feasibility & Initial Optimization cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Catalyst Loading Reduction A Initial Screening (2-5 mol% Pd) B Analyze Conversion & Purity (TLC, LC-MS) A->B C Reaction Successful? B->C D Systematically Reduce Catalyst Loading (e.g., 2% -> 1% -> 0.5%) C->D Yes E Troubleshoot: - Ligand - Base - Solvent - Temperature C->E No G Maintain >95% Conversion? D->G F Re-run Reaction E->F F->B G->D No, increase slightly H Identify Minimum Effective Loading G->H Yes

Caption: Systematic workflow for optimizing Pd catalyst loading.

Visualization of a General Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for troubleshooting.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

  • Watson, D. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896–1915. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • de Vries, J. G. (2006). Palladium-Catalysed Coupling Reactions. University of Groningen Research Portal. [Link]

  • Srini Chem. (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. [Link]

  • D. I. T. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 127(38), 13156–13157. [Link]

  • Kozlowski, M. C., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(21), 13247–13256. [Link]

  • Bechki, L., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • Keglevich, G. (2021). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. MDPI. [Link]

  • Dong, V. M., & Cruz, F. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

Sources

troubleshooting regioselectivity issues with 3-Bromo-4-chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-bromo-4-chloropyridine 1-oxide. This versatile heterocyclic compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its unique reactivity.[1] However, the interplay between the two different halogen substituents and the activating N-oxide group can present challenges in controlling regioselectivity.

This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of your reactions and achieve your desired synthetic outcomes.

Troubleshooting Guide: Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I'm attempting a nucleophilic aromatic substitution (SNAr) and getting a mixture of products at the C4 and C6 positions. How do I improve selectivity for the C4 position?

A1: This is a common issue stemming from the powerful activating nature of the N-oxide group, which enhances the electrophilicity of all ortho (C2, C6) and para (C4) positions.[2][3] While the C4-position is generally the most activated site for nucleophilic aromatic substitution (SNAr), the C6-position is also susceptible to attack.

Causality:

  • Electronic Activation: The N-oxide group donates electron density into the ring through resonance, creating electron-deficient sites at C2, C4, and C6, making them prime targets for nucleophiles. The C4 position typically bears the most significant partial positive charge.

  • Steric Hindrance: If your nucleophile is sterically bulky, it may preferentially attack the less hindered C6 position over the C4 position, which is flanked by the bromine atom at C3.

  • Reaction Conditions: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less-favored C6 position, leading to product mixtures.

Troubleshooting Workflow & Protocol:

G start Mixture of C4/C6 Substitution Products q1 Is your nucleophile sterically bulky? start->q1 a1_yes Switch to a smaller nucleophile (e.g., MeO⁻, NH₃) or a linear one (e.g., cyanide). q1->a1_yes Yes a1_no Proceed to temperature and solvent optimization. q1->a1_no No end Achieved C4 Selectivity a1_yes->end q2 Are you running the reaction at elevated temperatures (>80°C)? a1_no->q2 a2_yes Lower the temperature. Run at RT or 0°C for a longer duration. q2->a2_yes Yes a2_no Consider solvent effects. q2->a2_no No a2_yes->end a3 Use a highly polar aprotic solvent (DMSO, DMF) to stabilize the Meisenheimer intermediate and favor the more electronically activated C4 pathway. a2_no->a3 a3->end

Caption: Troubleshooting workflow for C4/C6 selectivity.

Step-by-Step Protocol for Maximizing C4-Selectivity (SNAr):

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Nucleophile Addition: Cool the solution to 0°C using an ice bath. Add your nucleophile (e.g., sodium methoxide, 1.1 eq) portion-wise over 15 minutes to control any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 12-18 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the 4-substituted product.

Q2: I need to perform a Suzuki or Buchwald-Hartwig cross-coupling. How can I ensure the reaction occurs selectively at the C3-bromo position instead of the C4-chloro position?

A2: This is an excellent example of leveraging orthogonal reactivity. While SNAr is governed by electronic activation, palladium-catalyzed cross-coupling reactions are primarily dictated by the ease of oxidative addition into the carbon-halogen bond.

Causality:

  • Bond Dissociation Energy: The C-Br bond is weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.[4] This fundamental difference is the key to achieving high regioselectivity.

  • Catalyst System: The choice of palladium catalyst, and especially the ligand, is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are generally effective at promoting the oxidative addition of C-Br bonds while leaving C-Cl bonds intact under controlled conditions.

Summary of Regioselective Pathways:

Reaction TypePrimary Controlling FactorMore Reactive PositionTypical Leaving Group
SNAr Electronic Activation by N-OxideC4 (para)Chlorine
Cross-Coupling C-X Bond Strength (Oxidative Addition)C3 (meta)Bromine

Step-by-Step Protocol for Selective C3-Suzuki Coupling:

  • Reagent Preparation: To a flask, add this compound (1.0 eq), your boronic acid or ester (1.2 eq), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ with SPhos ligand, 2-5 mol%).

  • Solvent & Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (typically 80-100°C) and stir under an inert atmosphere. The C-Br bond's higher reactivity should allow for selective coupling at a temperature where the C-Cl bond remains largely unreactive.[5]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the 3-aryl-4-chloropyridine 1-oxide product.

Q3: My reaction is sluggish, and forcing conditions (high heat) are causing deoxygenation of the N-oxide. How can I promote the desired substitution without this side reaction?

A3: Deoxygenation is a known side reaction for pyridine N-oxides, often promoted by high temperatures or certain reagents like phosphines used in excess.[6] The goal is to accelerate the desired nucleophilic substitution so it can occur under milder conditions.

Solutions:

  • Microwave Chemistry: Employing a microwave reactor can be highly effective. It allows for rapid, controlled heating to a target temperature, often significantly reducing reaction times from hours to minutes. This minimizes the duration the molecule is exposed to high temperatures, thereby reducing the likelihood of deoxygenation.

  • Solvent Choice: Ensure you are using a polar aprotic solvent like DMSO or DMF. These solvents are excellent at solvating the cationic portion of the nucleophile's salt and poorly solvate the anionic nucleophile, making it more "naked" and reactive. They also help stabilize the charged Meisenheimer complex intermediate in SNAr, lowering the activation energy.

  • Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the nucleophile from an aqueous or solid phase into the organic phase, increasing the reaction rate at lower temperatures.

Frequently Asked Questions (FAQs)
What is the primary role of the N-oxide group in directing regioselectivity?

The N-oxide moiety possesses a powerful "push-pull" electronic effect.[7] It acts as a strong resonance donor, "pushing" electron density to the C2, C4, and C6 positions. This creates significant resonance structures where a positive charge resides on the nitrogen and a negative charge is delocalized onto these carbons. This delocalization stabilizes the intermediate formed during nucleophilic attack (the Meisenheimer complex), dramatically accelerating the reaction compared to an unsubstituted pyridine.

Caption: Resonance showing activation at C2, C4, and C6.

Between the 3-bromo and 4-chloro substituents, which is the better leaving group in an SNAr reaction?

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized Meisenheimer intermediate. The reaction rate is therefore more sensitive to the electrophilicity of the carbon being attacked than to the intrinsic leaving group ability of the halogen. Because the C4 position is more electronically activated by the N-oxide than the C3 position, nucleophilic attack will overwhelmingly occur at C4. Consequently, the chloride at C4 is the group that is substituted, effectively making it the "better" leaving group in this specific context, even though bromide is generally a better leaving group in other substitution reactions (like SN1/SN2).

Can I perform electrophilic aromatic substitution on this compound?

Electrophilic substitution is highly disfavored. The pyridine N-oxide ring is more susceptible to electrophilic attack than pyridine itself, but the presence of two strongly deactivating halogen substituents makes the ring very electron-poor.[8] Furthermore, the most likely site for any potential electrophilic attack (C5) is sterically hindered. For these reasons, nucleophilic substitution and metal-catalyzed cross-coupling are the dominant and synthetically useful pathways for this molecule.

References
  • Abdel-Wahab, B. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. [Link]

  • ResearchGate (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • Srini Chem (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Srini Chem. [Link]

  • PubChem (n.d.). 3-Bromo-4-chloropyridine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal (n.d.). Pyridine N-oxide derivatives. Organic-Chemistry.org. [Link]

  • Google Patents (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • ResearchGate (2013). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

  • Chem Help ASAP (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Royal Society of Chemistry (2021). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications. [Link]

  • PubMed (2016). Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. National Library of Medicine. [Link]

  • Royal Society of Chemistry (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. [Link]

  • Pearson (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]

  • ResearchGate (2019). Regioselective bromination of pyridine N-oxide derivatives under... ResearchGate. [Link]

  • PubMed (1983). Nucleophilic selectivity and reaction kinetics of chloroethylene oxide assessed by the 4-(p-nitrobenzyl)pyridine assay and proton nuclear magnetic resonance spectroscopy. National Library of Medicine. [Link]

  • PubMed (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. National Library of Medicine. [Link]

  • ChemTube3D (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). University of Liverpool. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Innopharmchem. [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring 3-Bromo-4-chloropyridine 1-oxide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring chemical reactions involving 3-bromo-4-chloropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the progression of reactions involving this compound is critical for optimization, yield maximization, and impurity profiling.[1] This document provides in-depth, field-proven insights into the most effective analytical techniques, presented in a practical question-and-answer format to address the specific challenges you may encounter.

Choosing the Right Analytical Tool: A Decision Framework

The first step in effective reaction monitoring is selecting the appropriate analytical technique. The choice depends on several factors including the properties of your reactants and products, the complexity of the reaction mixture, and the type of data you need (qualitative vs. quantitative).

Below is a decision-making workflow to guide your selection.

Technique_Selection start Start: Monitor Reaction of This compound q2 Need to separate polar analytes (starting material, products, byproducts)? start->q2 q1 Is the analyte thermally stable and volatile? hplc Primary Technique: HPLC / UHPLC-MS q1->hplc  No / Thermally Labile   gcms Consider: GC-MS q1->gcms  Yes   q2->q1  No / Unsure   q2->hplc  Yes   q3 Need real-time kinetic data without offline sampling? nmr Alternative/Confirmatory: NMR Spectroscopy q3->nmr Yes insitu Advanced Technique: In-Situ Spectroscopy (FTIR, Raman) q3->insitu No, but need real-time data hplc->q3 Need structural confirmation? gcms->q3 Need structural confirmation?

Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse for monitoring reactions of polar, non-volatile compounds like pyridine N-oxides. Its versatility in column chemistry and mobile phase composition allows for the separation of complex mixtures.

HPLC FAQs

Q: Why is reverse-phase HPLC challenging for this compound? A: this compound is a polar molecule, largely due to the N-oxide group which gives it a zwitterionic character.[2] Standard C18 columns, which are nonpolar, often provide insufficient retention for such polar compounds, causing them to elute in or near the solvent front with poor resolution from other polar species in the reaction mixture.[2]

Q: What column chemistries are recommended for retaining and separating pyridine N-oxides? A: To overcome the retention challenges on standard C18 columns, consider the following:

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature helps to retain a layer of water on the stationary phase surface, which improves the retention of polar analytes and makes the column resistant to "dewetting" even with highly aqueous mobile phases.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[2][4] In HILIC, polar analytes are well-retained, and elution is achieved by increasing the aqueous portion of the mobile phase.

  • "Aqueous" C18 Columns: These are specially designed to be compatible with 100% aqueous mobile phases without phase collapse, which can be useful for retaining very polar compounds.

Q: How do I select a mobile phase and starting gradient? A: For reverse-phase methods, a common starting point is a gradient of water (A) and acetonitrile or methanol (B), both containing an additive. A typical gradient might run from 5% B to 95% B over 10-15 minutes. For HILIC, the gradient is reversed, starting with high organic (e.g., 95% acetonitrile) and increasing the aqueous component.[5] The choice of additive is crucial:

  • Acidic Modifier (e.g., 0.1% Formic Acid or TFA): Often provides good peak shape for nitrogen-containing compounds by protonating residual silanols on the column and ensuring the analyte is in a single ionic state.

  • Buffer (e.g., Ammonium Acetate or Ammonium Formate): Useful for controlling pH, which can significantly affect the retention and selectivity of ionizable compounds.[4] These are also volatile and compatible with mass spectrometry (MS).

HPLC Troubleshooting Guide
Problem Probable Cause & Explanation Recommended Solution
No or Poor Retention The analyte is too polar for the C18 stationary phase. The N-oxide moiety significantly increases polarity, reducing hydrophobic interaction.[2]1. Switch to a HILIC column: This provides an alternative retention mechanism based on partitioning into a water-enriched layer on the stationary phase.[4] 2. Use a Polar-Embedded or Aqueous C18 column: These are designed to better retain polar molecules. 3. Try Ion-Pairing Chromatography: Add an ion-pairing agent to the mobile phase. Note this is often not MS-compatible and can be harsh on columns.[6]
Peak Tailing 1. Secondary Interactions: The basic nitrogen of the pyridine ring can interact with acidic residual silanols on the silica support, causing tailing. 2. Sample Diluent Mismatch: Injecting a sample in a solvent much stronger than the initial mobile phase can distort the peak shape.1. Use a low pH mobile phase (e.g., add 0.1% formic acid): This protonates the silanols, minimizing unwanted interactions. 2. Use a high-purity, end-capped column. 3. Match the sample diluent to the initial mobile phase conditions as closely as possible.
Poor Resolution The mobile phase conditions are not optimized for the specific analytes in your mixture. Selectivity may be insufficient.1. Adjust the gradient slope: A shallower gradient can improve the separation of closely eluting peaks. 2. Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. 3. Screen different pH values for the mobile phase if your compounds have ionizable groups.[4]
Drifting Retention Times 1. Insufficient Column Equilibration: This is especially critical in HILIC, which may require longer equilibration times than reverse-phase methods.[4] 2. Temperature Fluctuations: Column temperature affects viscosity and retention.1. Ensure the column is fully equilibrated between runs, especially after a gradient. A good rule of thumb is to flush with 10-15 column volumes of the initial mobile phase. 2. Use a column thermostat to maintain a constant temperature.
Protocol: HPLC-UV Method Development for a Suzuki Coupling Reaction

This protocol outlines the steps to monitor the consumption of this compound in a Suzuki coupling reaction.

  • Prepare Standards: Create individual solutions (e.g., 0.1 mg/mL) of your starting material (this compound) and, if available, your expected product in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Select Column and Initial Conditions:

    • Column: C18 Polar-Embedded (e.g., Waters XBridge BEH C18 or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.

  • Run a Scouting Gradient:

    • Start with a broad gradient: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate for 5 min.

  • Analyze Results and Optimize:

    • Inject the standards to determine their retention times.

    • If retention is poor, consider switching to a HILIC column with a gradient of 95% Acetonitrile to 50% Acetonitrile (with an ammonium formate buffer).

    • Adjust the gradient slope to improve the resolution between the starting material, product, and any byproducts.

  • Prepare and Inject Reaction Samples:

    • At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately (e.g., in cold acetonitrile).

    • Dilute the sample significantly in the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

    • Monitor the decrease in the peak area of the starting material and the increase in the product peak area over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. While pyridine itself is suitable for GC analysis, the N-oxide functionality introduces a significant challenge: thermal lability.[7][8]

GC-MS FAQs

Q: Can this compound be analyzed by GC-MS? A: Direct analysis is challenging and often not recommended. Pyridine N-oxides can be thermally labile and may degrade at the high temperatures used in the GC inlet and column.[9][10] This degradation can lead to inaccurate quantification and the appearance of artifact peaks, complicating the interpretation of your reaction's progress.[11]

Q: What are the signs of thermal degradation in the GC system? A: You may observe:

  • A significantly diminished or absent peak for your parent compound.

  • The appearance of new, unexpected peaks that are degradation products. For a pyridine N-oxide, a common degradation product is the corresponding deoxygenated pyridine (3-bromo-4-chloropyridine).

  • Poorly shaped (tailing or broad) peaks and poor reproducibility.[12][13]

GC-MS Troubleshooting Guide

GC_Troubleshooting start Problem: Suspected Thermal Degradation of Analyte q1 Is the inlet temperature >200 °C? start->q1 action1 Reduce inlet temperature incrementally (e.g., to 180 °C, then 150 °C) and re-analyze. q1->action1 Yes q2 Are you using a standard glass wool liner? q1->q2 No action1->q2 action2 Switch to a deactivated liner (e.g., Siltek treated) to minimize active sites. q2->action2 Yes q3 Is peak tailing still observed? q2->q3 No action2->q3 action3 Consider derivatization to a more thermally stable compound. q3->action3 Yes end_node If issues persist, GC is likely unsuitable. Use HPLC. q3->end_node No action3->end_node

Caption: Troubleshooting workflow for thermal degradation in GC.

Problem Probable Cause & Explanation Recommended Solution
Analyte Degradation The compound is not stable at the temperatures used in the GC inlet or column. The N-O bond is susceptible to cleavage at high temperatures.[9][10] Active sites on metal surfaces or non-deactivated glass liners can catalyze this degradation.[9]1. Lower the Inlet Temperature: Use the lowest possible temperature that still allows for efficient volatilization of your analyte. Start around 150-180°C. 2. Use a Deactivated Inlet Liner: Employ a liner with a highly inert surface to prevent catalytic degradation. 3. Use a Temperature Program: Start the column at a lower temperature and ramp up to elute your compounds. This minimizes the time the analyte spends at high temperatures.[10]
Ghost Peaks/Carryover Contaminants from previous injections or septum bleed are eluting in your current run. This can be mistaken for reaction byproducts.[12]1. Bake out the column and inlet at a high temperature (within the column's limits) to remove contaminants. 2. Use a high-quality, low-bleed septum. 3. Perform solvent blank injections to confirm the source of the ghost peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and can be adapted for quantitative reaction monitoring. Its primary advantage is its ability to provide unambiguous structural information and direct measurement of molar ratios.[14]

NMR FAQs

Q: How can I use ¹H NMR to determine the conversion of my reaction? A: By using a quantitative NMR (qNMR) approach. This involves adding a known amount of an internal standard to a precisely weighed aliquot of your reaction mixture. The internal standard should be a stable compound with a simple spectrum (ideally a sharp singlet) that does not overlap with any signals from your reactants or products. By comparing the integral of a known proton signal from your starting material to the integral of a known proton signal from the internal standard, you can calculate its concentration and thus the reaction conversion over time.

Q: Can I monitor my reaction directly in the NMR tube (in-situ)? A: Yes, in-situ or real-time NMR monitoring is a powerful technique for studying reaction kinetics and mechanisms. It involves running the reaction directly in an NMR tube inside the spectrometer. This avoids issues with quenching and sample workup but requires careful setup to control temperature and mixing. It can be challenging if the reaction solvent is not deuterated, which can lead to issues with the deuterium lock system and require advanced solvent suppression techniques.[14]

NMR Troubleshooting Guide
Problem Probable Cause & Explanation Recommended Solution
Poor Resolution / Broad Peaks 1. Poor Shimming: The magnetic field is not homogeneous across the sample volume. 2. Sample is too Concentrated: High concentrations can lead to increased viscosity and peak broadening. 3. Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.1. Re-shim the spectrometer carefully on your sample. 2. Dilute your sample. 3. Filter the sample through a small plug of silica or celite to remove particulate catalyst residues before analysis.
Inaccurate Integration for Quantification 1. Poor Phasing and Baseline Correction: Incorrect data processing will lead to integration errors. 2. Signal Overlap: Peaks of interest are overlapping with other signals. 3. Insufficient Relaxation Delay (d1): If the time between scans is too short, signals may not fully relax, leading to non-quantitative integrals.1. Carefully phase and baseline correct the spectrum before integration. 2. Choose non-overlapping peaks for quantification. 3. Increase the relaxation delay (d1). A value of 5 times the longest T1 relaxation time of the nuclei being measured is recommended for accurate quantification.
Protocol: Quantitative ¹H NMR Analysis
  • Select an Internal Standard: Choose a standard soluble in your NMR solvent but inert to the reaction conditions (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Prepare a Stock Solution: Accurately weigh a known mass of the internal standard and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at a specific time point.

    • Accurately weigh the aliquot.

    • Add a precise volume of the internal standard stock solution.

    • Mix thoroughly.

  • Acquire NMR Spectrum:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., >10 seconds) for accurate integration.

  • Process and Calculate:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved peak for the starting material (SM), the product (P), and the internal standard (IS).

    • Calculate the molar amount of each component using the formula: Moles of X = (Area of X / # of Protons for X) / (Area of IS / # of Protons for IS) * Moles of IS

Compound Expected ¹H NMR Data (DMSO-d₆, 300 MHz) [15]
3-bromo-4-chloro-pyridine-N-oxideδ 8.75 (s, 1H), 8.24 (d, 1H, J=5.1 Hz), 7.71 (d, 1H, J=6.6 Hz)
Internal Standard (1,3,5-Trimethoxybenzene)δ ~6.1 (s, 3H, aromatic), ~3.7 (s, 9H, OMe)
Safety & Handling

This compound should be handled with care in a well-ventilated area or fume hood.[1] It may cause skin, eye, and respiratory irritation.[16] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound away from moisture and incompatible reagents.[1][17]

References
  • Srini Chem. (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Srini Chem. [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • National Institutes of Health (NIH). (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. [Link]

  • ALWSCI. (2024). Common Sources Of Error in Gas Chromatography. [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloropyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. [Link]

  • ISTA Research Explorer. (2023). In situ reaction monitoring in photocatalytic organic synthesis. [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Separation Science. (2023). Activity and Decomposition. [Link]

  • D-Scholarship@Pitt. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • PubMed. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. [Link]

  • Phenomenex. (n.d.). Temperature Programming for Better GC Results. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]

  • Wiley Science Solutions. (n.d.). Pyridine. SpectraBase. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • IndiaMART. (n.d.). 3 Bromo 4 Chloropyridine 1 Oxide Powder. [Link]

  • Royal Society of Chemistry. (2020). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science. [Link]

  • YouTube. (2024). What Causes Tailing In Gas Chromatography?. Chemistry For Everyone. [Link]

  • Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions. [Link]

  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental). [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalytic Functionalization of 3-Bromo-4-chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Bromo-4-chloropyridine 1-oxide

In the landscape of modern synthetic chemistry, this compound has emerged as a highly valuable and versatile building block. Its unique electronic and steric properties, conferred by the presence of two distinct halogen atoms and an N-oxide functional group, make it a strategic precursor in the synthesis of complex molecular architectures.[1] This guide provides a comparative analysis of catalytic systems for the selective functionalization of this key intermediate, offering field-proven insights for researchers in pharmaceuticals, agrochemicals, and materials science.[1]

The N-oxide group not only enhances the reactivity of the pyridine ring but also allows for regioselective transformations.[1] The differential reactivity between the C-Br bond at the 3-position and the C-Cl bond at the 4-position is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive, enabling a stepwise and controlled introduction of diverse functionalities.[2] This guide will explore the nuances of leveraging this reactivity through a comparative study of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Part 1: Preparation of the Starting Material: Synthesis of this compound

A reliable supply of the starting material is paramount. The following protocol, adapted from established literature, describes a high-yielding synthesis from 3-bromo-4-nitropyridine.[3]

Experimental Protocol: Synthesis from 3-Bromo-4-nitropyridine[3]
  • Setup: To a well-stirred solution of 3-bromo-4-nitropyridine (12.0 g, 54.79 mmol) in methanol (120 mL), bubble dry hydrochloride gas at 0-5°C for 1-2 hours.

  • Reaction: Allow the reaction mixture to stir at ambient temperature for 6-8 hours.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dilute the residue with a 20% aqueous solution of sodium hydroxide (100 mL).

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to yield 3-bromo-4-chloro-pyridine-N-oxide as an off-white crystalline solid.

    • Yield: >97%[3]

    • Melting Point: 147-149°C[3]

G cluster_prep Synthesis Workflow A 1. Dissolve 3-bromo-4-nitropyridine in Methanol B 2. Bubble HCl gas at 0-5°C A->B C 3. Stir at Room Temp (6-8h) B->C D 4. Evaporate Solvent C->D E 5. Basify with NaOH (aq) D->E F 6. Extract with Dichloromethane E->F G 7. Dry & Evaporate F->G H Product: this compound G->H

Caption: Workflow for the synthesis of this compound.

Part 2: Comparative Analysis of Catalytic Cross-Coupling Reactions

The selective functionalization of the C3 position (C-Br) is the most common initial transformation. This section compares the leading palladium-catalyzed methods for achieving this.

Suzuki-Miyaura Coupling: For C-C (Aryl/Vinyl) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and styrenyl derivatives.[4][5][6] The reaction's power lies in the stability and low toxicity of its organoboron reagents.[7]

Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is critical to stabilize the palladium center and facilitate these steps.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System Comparison:

Catalyst SystemLigandBaseSolventTemp. (°C)Typical YieldKey Insights
Pd(OAc)₂ PPh₃K₂CO₃Toluene/H₂O80-100Good to ExcellentA workhorse system; PPh₃ is an affordable and effective ligand. The biphasic solvent system is common.[8]
Pd(PPh₃)₄ (None needed)Na₂CO₃DMF/H₂O90-110Very GoodA pre-formed Pd(0) catalyst, often used for convenience. Can be sensitive to air.[8]
Pd₂(dba)₃ P(t-Bu)₃K₃PO₄DioxaneRT - 80ExcellentP(t-Bu)₃ is a bulky, electron-rich ligand that promotes oxidative addition of less reactive halides and can enable lower reaction temperatures.[7]

Representative Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol). Purge the flask with argon or nitrogen for 15 minutes.

  • Catalyst Loading: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling: For C-C (Alkynyl) Bond Formation

The Sonogashira reaction provides a direct route to arylalkynes, which are critical intermediates in medicinal chemistry and materials science.[9] The reaction typically employs a dual catalytic system of palladium and copper(I).[10][11]

Mechanistic Rationale: The palladium cycle mirrors the Suzuki reaction. The copper cycle's role is to react with the terminal alkyne and a base (typically an amine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.[12]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)-X(L2) Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Ar->Pd0 Reductive Elimination (Ar-Alkyne) Alkyne Terminal Alkyne Cu_Ac Cu(I) Acetylide Alkyne->Cu_Ac Base (Et3N), CuI Cu_Ac->PdII_Ar Transmetalation

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Catalyst System Comparison:

Catalyst SystemLigandBaseSolventTemp. (°C)Typical YieldKey Insights
Pd(PPh₃)₂Cl₂ / CuI (None needed)Et₃NTHF / DMF50-80Good to ExcellentThe classic Sonogashira system. Triethylamine often serves as both the base and a solvent.
Pd(CF₃COO)₂ / CuI PPh₃Et₃NDMF100ExcellentThis system was found to be highly effective for 3-bromopyridine derivatives, providing high yields in a relatively short time.[9]
Pd/Graphene (Support)K₂CO₃Toluene110Very GoodA heterogeneous catalyst example, offering potential for easier catalyst removal and recycling.[13]

Representative Protocol: Sonogashira Coupling [9]

  • Inert Atmosphere: To a reaction tube, add this compound (1.0 mmol), Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5.0 mol%), and CuI (0.05 mmol, 5.0 mol%). Purge with argon.

  • Reagent Addition: Add DMF (2 mL), the terminal alkyne (1.2 mmol), and Et₃N (1 mL).

  • Reaction: Seal the tube and heat the mixture to 100°C for 3 hours.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a transformative method for constructing C-N bonds, a reaction of immense importance in pharmaceutical synthesis.[14][15] It allows for the coupling of aryl halides with a wide array of primary and secondary amines.

Mechanistic Rationale: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a strong base, and reductive elimination to furnish the N-arylated product.[14][16] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.

G Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X (L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2 (L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Binding & Deprotonation (HNR2 + Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Catalyst System Comparison:

Catalyst SystemLigandBaseSolventTemp. (°C)Typical YieldKey Insights
Pd₂(dba)₃ BINAPNaOt-BuToluene80-110Good to Very GoodAn early, effective system. NaOt-Bu is a strong, non-nucleophilic base required for amine deprotonation.
Pd(OAc)₂ XPhosK₃PO₄t-Amyl alcohol100-120ExcellentBuchwald's dialkylbiaryl phosphine ligands (like XPhos) are highly effective, promoting coupling with a wide range of amines, including hindered ones.
Pd(OAc)₂ MorDalPhosK₂CO₃Water100Very GoodDemonstrates the possibility of using aqueous conditions, which aligns with green chemistry principles.[17]

Representative Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol) to a reaction vessel.

  • Reagent Addition: Add this compound (1.0 mmol) and toluene (5 mL).

  • Amine Addition: Add the desired amine (1.2 mmol).

  • Reaction: Seal the vessel and heat to 100°C for 12-24 hours, or until the starting material is consumed.

  • Workup: Cool the mixture, pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by crystallization or column chromatography.

Part 3: Concluding Remarks for the Practicing Scientist

The functionalization of this compound is a strategically important operation in the synthesis of high-value chemical entities. The choice of catalyst is not merely a matter of precedent but a critical decision that influences yield, purity, and scalability.

  • For Suzuki-Miyaura couplings , Pd(OAc)₂/PPh₃ remains a cost-effective and reliable starting point, while systems employing bulky phosphine ligands like P(t-Bu)₃ can offer higher reactivity and milder conditions.

  • In Sonogashira reactions , the Pd(CF₃COO)₂/PPh₃/CuI system has shown particular efficacy for pyridine-based substrates and should be considered a primary choice for optimization.[9]

  • For Buchwald-Hartwig aminations , the use of specialized, bulky electron-rich ligands such as XPhos is often non-negotiable for achieving high efficiency, especially with challenging or sterically hindered amines.

Each protocol provided herein serves as a robust starting point for further optimization. Researchers are encouraged to screen different ligands, bases, and solvents to fine-tune the conditions for their specific substrate combinations, always grounding their experimental design in the mechanistic principles that govern these powerful catalytic transformations.

References

  • Srini Chem. 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. [Link]

  • PubChem. 3-Bromo-4-chloropyridine. National Center for Biotechnology Information. [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • ResearchGate. (PDF) Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. [Link]

  • Srinivas Chemicals. Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. [Link]

  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. [Link]

  • ChemRxiv. Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts. [Link]

  • ACS Publications. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. Characterization of palladium oxide catalysts supported on nanoparticle metal oxides for the oxidative coupling of 4-methylpyridine. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Palladium Oxide Nanoparticles: Preparation, Characterization and Catalytic Activity Evaluation. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.